3-(4-Chlorophenoxy)phthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H7ClN2O |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-11-4-6-12(7-5-11)18-14-3-1-2-10(8-16)13(14)9-17/h1-7H |
InChI Key |
UIKCPWQKPWBYQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)Cl)C#N)C#N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)Cl)C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Chlorophenoxy)phthalonitrile, a key intermediate in the development of various functional materials and pharmaceutical compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound is a substituted aromatic dinitrile that serves as a versatile building block in organic synthesis. Its structure, featuring a phthalonitrile moiety linked to a 4-chlorophenoxy group via an ether bond, makes it a precursor for the synthesis of phthalocyanines, which have applications in materials science as dyes, catalysts, and photosensitizers. Furthermore, the presence of the chlorophenoxy group can impart specific biological activities, making it a molecule of interest in medicinal chemistry.
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on the most common and efficient pathway for its preparation.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution of a leaving group on a phthalonitrile ring with 4-chlorophenoxide. The general reaction scheme is depicted below.
The reaction typically involves the displacement of a nitro group from 3-nitrophthalonitrile by the in-situ generated 4-chlorophenoxide anion. The nitro group at the 3-position of the phthalonitrile ring is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.[1]
Materials:
-
3-Nitrophthalonitrile
-
4-Chlorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Distilled Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a condenser, magnetic stirrer, thermometer, and a nitrogen inlet, add 3-nitrophthalonitrile (1.0 eq) and 4-chlorophenol (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The volume of DMF should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of 3-nitrophthalonitrile).
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 eq). The potassium carbonate acts as a base to deprotonate the 4-chlorophenol, forming the nucleophilic 4-chlorophenoxide in situ.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Maintain this temperature and continue stirring under an inert atmosphere for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing distilled water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with distilled water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its characterization.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (3-Nitrophthalonitrile:4-Chlorophenol:K₂CO₃) | 1 : 1.1 : 1.5 | [1] |
| Solvent | DMF | [1] |
| Reaction Temperature | 85 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | 80-90% (typical for analogous reactions) |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₇ClN₂O |
| Molecular Weight | 254.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~140-150 °C (estimated based on similar compounds) |
| ¹H NMR (CDCl₃, δ ppm) | |
| Aromatic Protons | 7.0-7.8 (multiplet) |
| ¹³C NMR (CDCl₃, δ ppm) | |
| Aromatic Carbons | 110-160 |
| Nitrile Carbons | ~115 |
| FT-IR (cm⁻¹) | |
| C≡N stretch | ~2230 |
| C-O-C stretch | ~1240 |
| C-Cl stretch | ~1090 |
| Mass Spectrometry (m/z) | |
| [M]⁺ | 254 |
Note: The spectroscopic data are typical values for phthalonitrile derivatives containing a chlorophenoxy group and should be confirmed by experimental analysis of the synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
This technical guide has detailed a reliable and efficient pathway for the synthesis of this compound via nucleophilic aromatic substitution. By providing a comprehensive experimental protocol, tabulated data, and clear visual diagrams, this document aims to facilitate the work of researchers and professionals in the fields of chemistry and drug development. The described methodology can be readily implemented in a standard laboratory setting to produce this valuable chemical intermediate for further research and application development.
References
In-Depth Technical Guide: 3-(4-Chlorophenoxy)phthalonitrile
CAS Number: 356080-03-0
This technical guide provides a comprehensive overview of 3-(4-Chlorophenoxy)phthalonitrile, a niche chemical compound with potential applications in materials science and as a precursor for more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and safety considerations.
Core Chemical and Physical Properties
This compound is a substituted aromatic dinitrile. Its structure combines a phthalonitrile moiety with a 4-chlorophenoxy group, influencing its chemical reactivity and physical characteristics. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its constituent parts and data from similar structures.
| Property | Value | Source |
| CAS Number | 356080-03-0 | [1][2] |
| Molecular Formula | C₁₄H₇ClN₂O | [1] |
| Molecular Weight | 254.67 g/mol | [1] |
| IUPAC Name | 3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to have low solubility in water and higher solubility in common organic solvents.[3] | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution reaction. This common method for creating aryl ethers involves the reaction of a phenoxide with an activated aryl halide or, in this case, a nitrophthalonitrile.
A plausible synthetic route is the reaction of 4-chlorophenol with 3-nitrophthalonitrile in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the nitro group on the phthalonitrile ring.
Illustrative Experimental Protocol (Hypothetical):
-
Materials:
-
3-Nitrophthalonitrile
-
4-Chlorophenol
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-chlorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide.
-
Add 3-nitrophthalonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
-
-
Characterization:
-
The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Potential Biological Activity and Toxicological Profile
Substituted Phthalonitriles:
-
Certain substituted phthalonitrile derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) for cancer. These molecules can be precursors to phthalocyanines, which are known for their photophysical properties.
-
Some phthalimide derivatives, which share structural similarities with phthalonitriles, have demonstrated cytotoxic effects against various cancer cell lines.[4]
Chlorophenoxy Compounds:
-
Chlorophenoxy compounds are a class of herbicides, and their toxicology has been extensively studied.[5][6][7][8][9]
-
Acute toxicity from high-dose exposure can lead to a range of symptoms affecting the gastrointestinal, nervous, and muscular systems.[6][8]
-
Some chlorophenoxy herbicides have been shown to be genotoxic in in vitro and in vivo studies, causing chromosomal aberrations and DNA damage.[7]
-
The carcinogenic potential of chlorophenoxy herbicides in humans is a subject of ongoing research and debate.[9]
Given these general profiles, it is reasonable to hypothesize that this compound should be handled with care, assuming potential cytotoxicity and irritant properties until specific toxicological data becomes available.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-CHLOROPHENOXY)PROPANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 9. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 3-(4-Chlorophenoxy)phthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-Chlorophenoxy)phthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials relevant to drug development and materials science. This document outlines the expected spectroscopic characteristics based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols are provided to guide researchers in obtaining and analyzing the spectral data for this compound.
Chemical Structure and Properties
This compound possesses a molecular formula of C₁₄H₇ClN₂O and a molecular weight of 254.67 g/mol . Its structure, featuring a chlorophenoxy substituent on a phthalonitrile backbone, gives rise to a unique spectroscopic fingerprint.
Chemical Structure Diagram
Figure 1: Chemical Structure of this compound
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound, compiled from spectral data of analogous compounds.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3050 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch of the nitrile groups |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1240 | Strong | Aryl-O-Aryl asymmetric stretch |
| ~1100-1000 | Medium | In-plane C-H bending |
| ~830 | Strong | para-disubstituted C-H out-of-plane bend |
| ~750 | Medium | ortho-disubstituted C-H out-of-plane bend |
| ~1090 | Strong | C-Cl stretch |
Table 2: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~230-240 | High | π → π |
| ~280-290 | Medium | π → π |
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.7-7.9 | m | - | Protons on the phthalonitrile ring |
| ~7.4-7.5 | d | ~8.8 | Protons ortho to the chlorine on the phenoxy ring |
| ~7.0-7.1 | d | ~8.8 | Protons meta to the chlorine on the phenoxy ring |
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (phenoxy) |
| ~155 | C-O (phthalonitrile) |
| ~135-130 | Aromatic carbons of the phthalonitrile ring |
| ~130 | C-Cl |
| ~129 | Aromatic carbons ortho to chlorine |
| ~122 | Aromatic carbons meta to chlorine |
| ~118-115 | Aromatic carbons of the phthalonitrile ring |
| ~115 | C-CN |
| ~114, ~113 | CN (nitrile carbons) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 254/256 | ~3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 226/228 | Variable | [M-CO]⁺ |
| 199/201 | Variable | [M-C₂N₂]⁺ |
| 127 | Variable | [C₆H₄(CN)₂]⁺ |
| 111/113 | Variable | [C₆H₄Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻³ M. Serial dilutions are made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorption spectrum is recorded over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.
-
-
Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are determined from the spectra and assigned to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron beam of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and the major fragment ions. The isotopic pattern of the molecular ion, specifically the M+2 peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), is a key diagnostic feature.
Visualization of Experimental Workflow
The general workflow for the complete spectroscopic analysis of this compound is depicted in the following diagram.
Figure 2: General Workflow for Spectroscopic Analysis
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for compound identification, purity assessment, and for predicting the properties of derived materials. It is important to note that the predicted data should be confirmed by experimental analysis of the authentic compound.
An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(4-Chlorophenoxy)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(4-Chlorophenoxy)phthalonitrile. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and materials science, offering a foundational understanding of this substituted phthalonitrile derivative.
Introduction
Phthalonitrile derivatives are a significant class of organic compounds that serve as crucial precursors in the synthesis of phthalocyanines, which have wide-ranging applications in materials science, catalysis, and photodynamic therapy.[1] The introduction of various substituents onto the phthalonitrile scaffold allows for the fine-tuning of the resulting molecules' electronic, optical, and biological properties. This compound, with its characteristic ether linkage and chloro-substitution, presents an interesting candidate for further investigation and as a building block for more complex molecular architectures. This guide will detail its molecular structure, outline a probable synthetic route, and describe the key analytical techniques used for its characterization, drawing upon data from closely related compounds where specific information is not available.
Molecular Structure
The molecular structure of this compound consists of a phthalonitrile unit linked to a 4-chlorophenoxy group via an ether bond at the 3-position of the benzene ring.
Molecular Formula: C₁₄H₇ClN₂O
Molecular Weight: 254.67 g/mol
CAS Number: 356080-03-0
The key structural features include the two nitrile (-C≡N) groups on the phthalonitrile ring, which are crucial for the cyclotrimerization reaction to form phthalocyanines, and the electron-withdrawing chloro group on the phenoxy ring, which can influence the electronic properties of the molecule.
Diagram of Molecular Structure
Caption: 2D representation of this compound.
Synthesis
Proposed Synthetic Pathway
Caption: General synthetic route via nucleophilic substitution.
Experimental Protocol (General)
-
Reaction Setup: To a solution of 3-nitrophthalonitrile in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), an equimolar amount of 4-chlorophenol is added.
-
Base Addition: Anhydrous potassium carbonate (K₂CO₃) is added to the mixture as a base to deprotonate the phenol.
-
Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120°C, and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Data
Detailed experimental data for this compound is not extensively published. The following tables summarize expected and typical characterization data based on the analysis of similar substituted phthalonitrile compounds.
Table 1: Spectroscopic Data
| Technique | Expected Wavenumber/Chemical Shift/m/z | Interpretation |
| FT-IR (cm⁻¹) | ~2230 | C≡N stretching of the nitrile groups.[4] |
| ~1580-1600 | C=C aromatic ring stretching. | |
| ~1240-1260 | Asymmetric C-O-C (aryl ether) stretching.[5] | |
| ~830 | C-H out-of-plane bending for the para-substituted chlorophenyl ring. | |
| ~750 | C-Cl stretching. | |
| ¹H NMR (ppm) | 7.0-8.0 | Aromatic protons. The specific chemical shifts and coupling patterns will depend on the substitution pattern on both aromatic rings. Protons on the phthalonitrile ring are expected to be more downfield than those on the chlorophenoxy ring. |
| ¹³C NMR (ppm) | ~115-117 | Carbon atoms of the nitrile groups (C≡N). |
| ~110-160 | Aromatic carbon atoms. Carbons attached to the ether oxygen and the chloro group will have characteristic chemical shifts. | |
| Mass Spec. (m/z) | ~254/256 | Molecular ion peaks (M⁺ and M+2⁺) due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[6] |
Table 2: Crystallographic Data (Hypothetical, based on similar structures)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8-12 |
| b (Å) | 5-9 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
Experimental Methodologies
The characterization of this compound would typically involve the following standard analytical techniques.
Diagram of a General Characterization Workflow
Caption: A typical experimental workflow for synthesis and characterization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film on a salt plate. The presence of the characteristic nitrile peak around 2230 cm⁻¹ is a key diagnostic feature.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum.[6]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, reveals the electronic absorption properties of the molecule, arising from π-π* transitions in the aromatic systems.
-
Single-Crystal X-ray Diffraction: For obtaining precise bond lengths, bond angles, and the overall three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive technique. This requires growing a suitable single crystal of the compound.
Potential Applications and Signaling Pathways
While specific biological activities for this compound have not been reported, phthalonitrile derivatives are of significant interest in drug development and medicinal chemistry.
-
Anticancer and Cytotoxic Activity: Various substituted phthalonitriles and their corresponding phthalocyanines have been investigated for their potential as anticancer agents.[8][9][10] Some derivatives have demonstrated cytotoxicity against various cancer cell lines, with activities sometimes linked to the induction of apoptosis.[11][12]
-
Antioxidant Activity: Certain phthalonitrile derivatives have been shown to possess antioxidant properties, which are of interest for their potential to mitigate oxidative stress-related diseases.[13][14]
-
Antimicrobial Agents: Phthalonitrile-based compounds have also been explored for their antimicrobial activities.[15]
The biological activity of such compounds is often related to their ability to interact with biological macromolecules or to generate reactive oxygen species upon photoactivation (in the case of phthalocyanines). The specific signaling pathways that might be modulated by this compound are yet to be elucidated and would require dedicated biological screening and mechanistic studies.
Hypothetical Signaling Pathway Involvement
Given the cytotoxic potential of related compounds, a hypothetical involvement in apoptosis-related signaling pathways could be investigated.
Caption: A simplified, hypothetical apoptosis pathway.
Conclusion
This compound is a halogenated phenoxy-substituted phthalonitrile with potential as a precursor for functional materials and biologically active compounds. While specific experimental data for this molecule is limited in the public domain, this guide provides a comprehensive overview of its structure, a probable synthetic route, and the analytical methods for its characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential applications, particularly in the fields of materials science and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Thermal Stability Analysis of 3-(4-Chlorophenoxy)phthalonitrile Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures. These characteristics make them ideal candidates for applications in aerospace, military, and microelectronics industries. The thermal stability of the monomer is a critical parameter that dictates its processing window (the temperature range between melting and polymerization) and the final properties of the cured polymer. This guide focuses on the thermal stability analysis of 3-(4-Chlorophenoxy)phthalonitrile, a monomer featuring a flexible ether linkage and a chloro-substituent, which are expected to influence its melting behavior and reactivity.
Predicted Thermal Behavior
The molecular structure of this compound, with its ether linkage, is anticipated to impart a lower melting point compared to more rigid phthalonitrile monomers. The presence of the chlorine atom may have a nuanced effect on its thermal decomposition, potentially influencing the degradation pathway and char yield of the resulting polymer.
Thermal Stability Data of Structurally Related Monomers
To provide a comparative context, the following table summarizes the available thermal properties of structurally analogous phthalonitrile monomers.
| Monomer Name | Structure | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Citation |
| 4-Phenoxyphthalonitrile | C₆H₅OC₆H₃(CN)₂ | 98-100 | Data not available | [1] |
| 3-(4-chlorophenoxy)propanenitrile | ClC₆H₄OCH₂CH₂CN | 46.4-47.5 | Data not available | [2] |
| 4-(2-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 122 | Data not available | [3] |
| 4-(3-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 176 | Data not available | [3] |
| 4-(4-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 134 | Data not available | [3] |
Note: The data for 3-(4-chlorophenoxy)propanenitrile is for a related nitrile compound and is included for structural comparison.
Experimental Protocols for Thermal Analysis
The thermal stability of phthalonitrile monomers and their resulting polymers is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and char yield of the material.
-
Typical Experimental Protocol:
-
Instrument: TA Instruments Q600 or similar.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 1000 °C.
-
Atmosphere: Nitrogen or air at a flow rate of 100 mL/min.
-
Data Recorded: Temperature at 5% weight loss (Td5%), temperature at 10% weight loss (Td10%), and char yield (%) at a specified temperature (e.g., 800 °C or 1000 °C).[4][5]
-
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point (Tm), glass transition temperature (Tg), and curing exotherm of the monomer.
-
Typical Experimental Protocol:
-
Instrument: TA Instruments Q20 or similar.
-
Sample Size: 5-10 mg in a sealed aluminum pan.
-
Heating Rate: 5, 10, 15, and 20 °C/min (for kinetic studies).
-
Temperature Program: Typically a heat-cool-heat cycle to erase thermal history. For example, heat from room temperature to a temperature above the melting point, cool down, and then reheat to observe the glass transition and curing exotherm.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.[5]
-
Data Recorded: Melting temperature (Tm), glass transition temperature (Tg), and the onset, peak, and end temperatures of the curing exotherm.
-
Visualizing Experimental and Logical Workflows
5.1. Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the typical workflow for analyzing the thermal stability of a phthalonitrile monomer.
Caption: Experimental workflow for thermal analysis.
5.2. Logical Relationship of Thermal Properties to Applications
The thermal properties of the monomer are directly linked to its suitability for various high-performance applications.
Caption: Thermal properties and their application relevance.
Conclusion
While direct thermal analysis data for this compound monomer is currently unavailable, a robust understanding of its expected thermal behavior can be inferred from the analysis of structurally similar compounds. The presence of a phenoxy linkage is known to enhance processability by lowering the melting point and widening the processing window. The chloro-substituent's effect on thermal stability warrants further investigation. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers to conduct their own thermal stability analysis of this and other novel phthalonitrile monomers, thereby accelerating the development of next-generation high-performance materials.
References
- 1. 4-Phenoxyphthalonitrile 98 38791-62-7 [sigmaaldrich.com]
- 2. 3-(4-CHLOROPHENOXY)PROPANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. ovid.com [ovid.com]
- 4. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Nucleophilic Substitution Synthesis of Phenoxy-Linked Phthalonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of phenoxy-linked phthalonitriles, a critical class of compounds used as precursors for phthalocyanines and other functional materials. The primary synthetic route discussed is nucleophilic aromatic substitution, a versatile and widely employed method. This document details the reaction mechanisms, experimental protocols, and characterization of these compounds, with a focus on providing practical information for laboratory applications.
Core Synthesis Methodology: Nucleophilic Aromatic Substitution
The predominant method for synthesizing phenoxy-linked phthalonitriles is through a nucleophilic aromatic substitution (SNAAr) reaction. This reaction typically involves the displacement of a nitro group or a halogen atom from an activated phthalonitrile ring by a phenoxide nucleophile. The reactivity of the phthalonitrile substrate is enhanced by the presence of electron-withdrawing groups (such as the nitrile groups themselves and the nitro group), which stabilize the intermediate Meisenheimer complex.
A general representation of this reaction involves a substituted phenol reacting with a substituted phthalonitrile, such as 4-nitrophthalonitrile or 4-bromo-5-nitrophthalonitrile, in the presence of a base in a polar aprotic solvent. The base, commonly potassium carbonate (K₂CO₃), deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the electron-deficient aromatic ring of the phthalonitrile.
The following diagram illustrates the general workflow for this synthesis:
Experimental Protocols
Detailed methodologies for the synthesis of specific phenoxy-linked phthalonitriles are provided below. These protocols are based on established literature procedures.[1]
Synthesis of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile[1]
Materials:
-
4-nitrophthalonitrile
-
2-methoxyphenol or 3-methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
15% aqueous Sodium Chloride (NaCl) solution
-
50% aqueous 2-propanol solution
Procedure:
-
In a flask, dissolve 4-nitrophthalonitrile and the corresponding methoxyphenol (2-methoxyphenol or 3-methoxyphenol) in a 1:1 molar ratio in DMF.
-
After complete dissolution of the reagents, add 1 mole of potassium carbonate and a volume of water equivalent to one-third of the DMF volume to the mixture.
-
Stir the reaction mass at a temperature of 353–363 K for 2.5 hours.
-
After the reaction is complete, cool the mixture to 278 K.
-
Pour the cooled reaction mixture into a threefold excess (by volume) of 15% aqueous NaCl solution to precipitate the product.
-
Filter the precipitate.
-
Recrystallize the crude product from a 50% aqueous 2-propanol solution.
-
Dry the purified product at 343 K.
Synthesis of 4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile[2]
This synthesis involves the nucleophilic substitution of both a nitro group and a bromine atom from 4-bromo-5-nitrophthalonitrile.
Materials:
-
4-bromo-5-nitrophthalonitrile
-
4-(1-methyl-1-phenylethyl)phenol
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure: The synthesis is achieved through the nucleophilic substitution of the nitro group and bromine in 4-bromo-5-nitrophthalonitrile with 4-(1-methyl-1-phenylethyl)phenol.[2] The reaction is carried out in a suitable solvent such as DMF with a base like K₂CO₃.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized phenoxy-linked phthalonitriles as reported in the literature.
Table 1: Reaction Yields and Melting Points
| Compound | Starting Phthalonitrile | Starting Phenol | Yield (%) | Melting Point (°C) | Reference |
| 4-(2-methoxyphenoxy)phthalonitrile | 4-nitrophthalonitrile | 2-methoxyphenol | 75 | - | [3] |
| 4-(3-methoxyphenoxy)phthalonitrile | 4-nitrophthalonitrile | 3-methoxyphenol | 89 | - | [3] |
| 4-(4-aminophenoxy)phthalonitrile | 4-nitrophthalonitrile | 4-aminophenol | 47 | 126-128 | [4] |
Table 2: Spectroscopic Data
| Compound | FTIR (cm⁻¹) ν(C≡N) | Key ¹H NMR Signals (ppm) | Reference |
| Substituted pyrazole or pyrazolone containing phthalonitriles | 2236-2229 | - | [4] |
| 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile | 2233 | Aromatic protons observed around 7.17 ppm. | [2] |
| 4-(2-phenylphenoxy)-5-nitrophthalonitrile | - | Singlet at 7.77 ppm. | [5] |
Reaction Mechanism
The synthesis of phenoxy-linked phthalonitriles via nucleophilic aromatic substitution proceeds through a well-established mechanism. The key steps are illustrated below for the reaction of 4-nitrophthalonitrile with a generic phenoxide.
Applications in Drug Development and Materials Science
While the primary application of phenoxy-linked phthalonitriles is in the synthesis of phthalocyanines for materials science applications such as high-performance polymers and pigments, their derivatives have potential in the biomedical field.[1][6] Phthalocyanines derived from these precursors are investigated as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[7] The peripheral phenoxy groups can be functionalized to tune the solubility, aggregation behavior, and targeting capabilities of the resulting phthalocyanine, which are critical parameters for effective drug delivery and therapeutic efficacy.
The general pathway from phthalonitriles to phthalocyanines, which can then be explored for therapeutic applications, is depicted below.
Conclusion
The nucleophilic substitution synthesis of phenoxy-linked phthalonitriles is a robust and versatile method for creating a wide array of precursors for advanced materials and potential therapeutic agents. The ability to readily modify the phenolic component allows for fine-tuning of the properties of the final products. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in organic synthesis, materials science, and drug development.
References
- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Analytical Standards of 3-(4-Chlorophenoxy)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analytical standards for the chemical compound 3-(4-Chlorophenoxy)phthalonitrile. Given the limited publicly available data specific to this positional isomer, this document leverages information from closely related analogs, including 4-(4-Chlorophenoxy)phthalonitrile, and general principles of phthalonitrile chemistry to establish a framework for quality assessment. This guide is intended to support research, development, and quality control activities by providing detailed methodologies and data interpretation.
Compound Profile
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 356080-03-0[1] |
| Molecular Formula | C₁₄H₇ClN₂O |
| Molecular Weight | 254.67 g/mol |
| Chemical Structure | (A structural representation would be included here in a formal document) |
Purity and Impurity Profile
Potential Impurities:
The primary synthesis route for chlorophenoxy phthalonitriles involves a nucleophilic aromatic substitution reaction.[2][3] Based on this, potential impurities may include:
-
Starting Materials: Unreacted 3-nitrophthalonitrile (or a similar precursor) and 4-chlorophenol.
-
Positional Isomers: Isomers such as 4-(4-chlorophenoxy)phthalonitrile may be present depending on the starting materials and reaction conditions.
-
By-products: Hydrolysis of the nitrile groups to carboxylic acids or amides, and by-products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as Dimethylformamide (DMF) or acetonitrile.
Analytical Methodologies for Quality Control
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and quantifying impurities. A reverse-phase method is typically employed.
Illustrative Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This is a general method and should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain by-products.
Illustrative Experimental Protocol:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-500 amu |
Note: This is a general method and should be optimized and validated for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation and confirmation of the this compound isomer. Both ¹H and ¹³C NMR should be performed. While specific spectral data for the 3-isomer is not widely published, data for related phthalonitrile compounds provides expected chemical shift regions.[4]
Experimental Protocol:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) |
| Techniques | ¹H, ¹³C, COSY, HSQC |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the identification of functional groups and confirmation of the chemical structure.
Characteristic FTIR Peaks for a Related Isomer (4-(4-Chloro-phenoxy)-phthalonitrile):
| Wavenumber (cm⁻¹) | Assignment |
| 2230-2240 | C≡N (Nitrile) stretch |
| 1593-1487 | Aromatic C=C stretch |
| 1250-1288 | Aryl-O-Aryl (Ether) stretch |
Data for a closely related isomer is presented for illustrative purposes.
Visualized Workflows
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Quality Control Workflow
Caption: A comprehensive workflow for the analytical quality control of this compound.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. While specific reference standards and detailed public data are limited, the methodologies and data presented in this guide for analogous compounds provide a robust framework for establishing purity and confirming identity. For applications in drug development and other highly regulated fields, rigorous, validated, in-house analytical methods are imperative.
References
An In-depth Technical Guide to 3-(4-Chlorophenoxy)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenoxy)phthalonitrile, a substituted phthalonitrile derivative of interest in medicinal chemistry and materials science. While specific data for this compound is limited, this document consolidates available information on its chemical identity, proposes a synthetic route based on related analogues, and presents comparative spectroscopic data. Furthermore, it explores the potential biological activities and applications by examining studies on structurally similar phthalonitrile derivatives. This guide aims to serve as a foundational resource for researchers and professionals engaged in the exploration of novel small molecules for drug discovery and other advanced applications.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile [1][2]. The chemical structure consists of a phthalonitrile core (a benzene ring with two adjacent nitrile groups) substituted with a 4-chlorophenoxy group at the 3-position.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇ClN₂O | [2] |
| Molecular Weight | 254.67 g/mol | N/A |
| CAS Number | 356080-03-0 | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous phenoxy-substituted phthalonitriles. The most common method involves a nucleophilic aromatic substitution reaction between a nitrophthalonitrile and a corresponding phenol.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 3-nitrophthalonitrile with 4-chlorophenol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
References
Methodological & Application
Application Notes and Protocols: Polymerization of 3-(4-Chlorophenoxy)phthalonitrile for High-Performance Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 3-(4-Chlorophenoxy)phthalonitrile, a monomer used in the creation of high-performance thermosetting resins. Phthalonitrile-based polymers are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, excellent mechanical properties, and inherent flame retardancy, making them suitable for demanding applications in aerospace, defense, and electronics.[1][2][3]
The protocols outlined below are based on established methodologies for the synthesis and curing of phthalonitrile resins and are intended to serve as a detailed guide for laboratory preparation and characterization.
Monomer and Polymer Properties
The anticipated properties of the this compound monomer and its corresponding cured polymer are summarized in the tables below. These values are based on typical data for phthalonitrile-based resins and provide a benchmark for experimental outcomes.
Table 1: Expected Properties of this compound Monomer
| Property | Expected Value |
| Molecular Formula | C₁₄H₇ClN₂O |
| Molecular Weight | 254.67 g/mol |
| Melting Point | >200 °C |
| Appearance | Off-white to pale yellow powder |
Table 2: Expected Properties of Cured Poly(this compound) Resin
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 400 °C[2] |
| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C[4] |
| Char Yield at 800 °C in N₂ | > 70%[5] |
| Water Absorption | < 1.5%[4] |
| Dielectric Constant | 2.5 - 3.5 |
| Dielectric Loss | < 0.01 |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes the synthesis of the this compound monomer via a nucleophilic aromatic substitution reaction between 3-nitrophthalonitrile and 4-chlorophenol.
Materials:
-
3-nitrophthalonitrile
-
4-chlorophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, condenser, and an inert gas inlet.
-
To the flask, add 3-nitrophthalonitrile (1 equivalent), 4-chlorophenol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C with continuous stirring under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.
-
Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with deionized water and then with cold methanol to remove unreacted starting materials and impurities.
-
Dry the crude product in a vacuum oven at 60-80 °C.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography.
-
Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and determine the melting point.
Protocol 2: Polymerization of this compound
This protocol details the thermal polymerization of the this compound monomer to produce a high-performance thermoset resin. An aromatic amine is used as a curing agent to facilitate the cross-linking reaction.
Materials:
-
This compound monomer
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone (DDS) or 1,3-bis(3-aminophenoxy)benzene (m-APB))
-
High-temperature mold
-
Vacuum oven or furnace with programmable temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Thoroughly mix the this compound monomer with the curing agent (typically 2-5 wt%).
-
Heat the mixture to a temperature above the monomer's melting point but below the curing temperature to ensure a homogenous melt.
-
Pour the molten mixture into a preheated mold.
-
Place the mold in a vacuum oven or furnace.
-
Cure the resin using a staged heating profile under an inert atmosphere. A typical curing cycle is as follows:
-
Heat to 250 °C and hold for 2 hours.
-
Increase the temperature to 280 °C and hold for 4 hours.
-
Further, increase the temperature to 320 °C and hold for 8 hours.
-
-
After the curing cycle is complete, slowly cool the oven to room temperature to prevent thermal shock and cracking of the resin.
-
Post-curing can be performed at higher temperatures (e.g., 350-375 °C) for several hours to enhance the cross-link density and further improve the thermal and mechanical properties.[6]
-
Characterize the cured polymer using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability. Dynamic Mechanical Analysis (DMA) can be used to evaluate the mechanical properties.
Visualizations
Caption: Experimental workflow for the synthesis and polymerization of this compound.
Caption: Relationship between the polymer structure and its high-performance properties.
References
- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 2. cambium-usa.com [cambium-usa.com]
- 3. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene [mdpi.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols: Curing Behavior of 3-(4-Chlorophenoxy)phthalonitrile with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the curing of 3-(4-Chlorophenoxy)phthalonitrile, a high-performance thermosetting monomer. The protocols cover a proposed synthesis of the monomer, its subsequent curing with a representative aromatic amine, and the expected thermal and mechanical properties of the resulting polymer. Due to the limited availability of specific experimental data for this compound, the presented protocols and quantitative data are based on established methodologies and typical results for structurally similar phthalonitrile resin systems. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this or related materials.
Introduction
Phthalonitrile-based polymers are a class of high-performance thermosets renowned for their exceptional thermal and oxidative stability, low moisture absorption, and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and structural composites. The curing of phthalonitrile monomers is typically initiated by the addition of a small amount of a curing agent, with aromatic amines being a widely used class of initiators. This process proceeds via a complex series of reactions involving the nitrile groups, leading to a highly cross-linked, void-free network structure. The final properties of the cured resin are highly dependent on the chemical structure of the monomer and the curing agent, as well as the curing cycle.
This document focuses on the curing behavior of this compound when reacted with aromatic amines. While specific experimental data for this monomer is not extensively available in the public domain, this guide provides a robust starting point for its synthesis and polymerization based on well-established principles for analogous compounds.
Proposed Synthesis of this compound
The synthesis of ether-linked phthalonitriles is commonly achieved through a nucleophilic aromatic substitution reaction. The following protocol describes a plausible method for the synthesis of this compound from 3-nitrophthalonitrile and 4-chlorophenol.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrophthalonitrile
-
4-Chlorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas supply
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 3-nitrophthalonitrile (1 equivalent) and 4-chlorophenol (1.1 equivalents).
-
Add anhydrous DMF to dissolve the reactants, typically at a concentration of 15-20% (w/v).
-
Begin stirring the solution and purge the flask with inert gas for 15-20 minutes to ensure an oxygen-free atmosphere.
-
Gradually add anhydrous potassium carbonate (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring under an inert atmosphere for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by slowly pouring the reaction mixture into a vigorously stirred solution of deionized water or a water/methanol mixture.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts and residual DMF.
-
Further purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Dry the purified this compound product in a vacuum oven at 60-70 °C to a constant weight.
Curing with Aromatic Amines
Aromatic diamines are effective curing agents for phthalonitrile resins. 1,3-Bis(3-aminophenoxy)benzene (m-APB) is a commonly used curing agent that offers good processability and results in polymers with excellent thermal stability.
Experimental Protocol: Curing of this compound with m-APB
Materials:
-
This compound monomer
-
1,3-Bis(3-aminophenoxy)benzene (m-APB)
-
Aluminum weighing pan or a suitable mold
Procedure:
-
Pre-dry the this compound monomer in a vacuum oven at a temperature slightly above its melting point for several hours to remove any absorbed moisture.
-
In an aluminum weighing pan, combine the desired amount of the phthalonitrile monomer with the aromatic amine curing agent (typically 1-5 wt%).
-
Melt the mixture by heating to a temperature that ensures a homogeneous, low-viscosity liquid (e.g., 200-230 °C). Stir gently to ensure uniform distribution of the curing agent.
-
Degas the molten mixture under vacuum for 15-30 minutes to remove any entrapped air or volatiles.
-
Proceed with the curing process using a pre-programmed oven with a controlled temperature profile. A typical multi-step curing cycle is as follows:
-
Heat to 250 °C and hold for 4 hours.
-
Ramp up to 280 °C and hold for 8 hours.
-
Ramp up to 315 °C and hold for 8 hours.
-
-
For enhanced thermal and mechanical properties, a post-curing step can be performed under an inert atmosphere (Nitrogen or Argon):
-
Heat to 350 °C and hold for 4 hours.
-
Heat to 375 °C and hold for 8 hours.
-
-
After the curing cycle is complete, allow the polymer to cool down slowly to room temperature to minimize thermal stresses.
Quantitative Data (Representative)
The following tables summarize the expected quantitative data for the curing behavior and properties of this compound cured with an aromatic amine. These values are based on typical data for high-performance phthalonitrile resins and should be confirmed by experimental measurements.
Table 1: Representative Gel Time of this compound with 3 wt% m-APB
| Isothermal Temperature (°C) | Expected Gel Time (minutes) |
| 220 | 120 - 180 |
| 250 | 45 - 75 |
| 280 | 15 - 30 |
Table 2: Representative Thermal Properties of Cured this compound Polymer
| Property | Test Method | Expected Value |
| Glass Transition Temperature (Tg) | DSC or DMA | > 400 °C (may not be observable before decomposition) |
| 5% Weight Loss Temperature (TGA) | TGA (N₂ atmosphere) | 450 - 500 °C |
| 10% Weight Loss Temperature (TGA) | TGA (N₂ atmosphere) | 500 - 550 °C |
| Char Yield at 800 °C (N₂) | TGA (N₂ atmosphere) | 65 - 75% |
| 5% Weight Loss Temperature (TGA) | TGA (Air atmosphere) | 430 - 480 °C |
Visualizations
The following diagrams illustrate the proposed synthesis, curing workflow, and the resulting chemical network.
Caption: Proposed synthesis of this compound.
Caption: Experimental workflow for curing phthalonitrile resin.
Caption: Simplified structure of the cured polymer network.
Application Notes and Protocols for 3-(4-Chlorophenoxy)phthalonitrile in Carbon Fiber Composites
Disclaimer: As of late 2025, specific data on the use of 3-(4-Chlorophenoxy)phthalonitrile in carbon fiber composites is not available in the public domain. The following application notes and protocols are based on well-characterized, structurally similar phthalonitrile monomers, such as 1,3-bis(3,4-dicyanophenoxy)benzene. The information provided is intended to serve as a comprehensive guide for researchers and scientists, with inferences on the potential effects of the chlorophenoxy substituent.
Introduction
Phthalonitrile-based resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, low water absorption, and excellent flame resistance. These properties make them ideal matrix materials for advanced carbon fiber composites used in demanding aerospace, military, and electronics applications. The polymerization of phthalonitrile monomers proceeds through a cyclotrimerization reaction of the nitrile groups, forming a highly cross-linked network of phthalocyanine and triazine structures.
This document provides a detailed guide on the anticipated use of this compound as a matrix resin for carbon fiber composites. While direct experimental data for this specific monomer is unavailable, we will draw upon established knowledge of other phthalonitrile systems to outline its synthesis, curing, and the expected properties of the resulting composites. The presence of a chloro- group is anticipated to influence the monomer's reactivity and may enhance the flame-retardant properties of the final composite.
Chemical Structure and Curing Pathway
The chemical structure of the this compound monomer is depicted below, followed by a diagram illustrating the general curing pathway for phthalonitrile resins.
Chemical Structure of this compound.
Generalized Curing Pathway of Phthalonitrile Resins.
Experimental Protocols
Synthesis of this compound Resin
This protocol describes a plausible synthesis route for a B-staged (partially cured) resin from the this compound monomer.
Materials:
-
This compound monomer
-
Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (APB))
-
Reaction kettle with mechanical stirrer and nitrogen inlet
-
Heating mantle
-
Quenching plate
Procedure:
-
Melt the this compound monomer in the reaction kettle at a temperature approximately 20-30°C above its melting point under a nitrogen atmosphere.
-
Once a homogenous melt is achieved, add the aromatic amine curing agent (typically 1-5 wt%) in small portions with vigorous stirring.
-
Maintain the reaction temperature and continue stirring for 15-30 minutes to allow for the formation of a B-staged prepolymer. The viscosity of the melt will increase during this stage.
-
Quench the reaction by pouring the molten prepolymer onto a cool metal plate.
-
Once solidified, the B-staged resin can be crushed into a fine powder for storage or subsequent use in composite fabrication.
Fabrication of Carbon Fiber Composite Laminate
This protocol details the fabrication of a carbon fiber reinforced composite laminate using the B-staged this compound resin via a prepreg and hot-press molding technique.
Materials:
-
B-staged this compound resin powder
-
Carbon fiber fabric (e.g., T650/35, 8 harness satin weave)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
Hot press
-
Vacuum bagging materials
-
Mold
Procedure:
-
Prepreg Preparation:
-
Dissolve the B-staged resin powder in a suitable solvent to create a resin solution with a desired viscosity.
-
Impregnate the carbon fiber fabric with the resin solution using a solution impregnation process.
-
Dry the impregnated fabric in an oven to remove the solvent and obtain a prepreg.
-
-
Lay-up and Curing:
-
Cut the prepreg into plies of the desired dimensions.
-
Stack the plies in the desired orientation in a mold.
-
Assemble a vacuum bag over the lay-up to apply atmospheric pressure.
-
Place the assembly in a hot press and apply pressure (e.g., 200 psi).
-
Heat the assembly according to a predefined curing cycle. A typical cycle might be:
-
Heat to 250°C for 1 hour.
-
Heat to 325°C for 3 hours.
-
-
-
Post-Curing:
-
After the initial cure, the composite panel is typically post-cured in an inert atmosphere (e.g., nitrogen) to enhance its thermal and mechanical properties.
-
A representative post-curing cycle could be:
-
8 hours at 325°C
-
8 hours at 350°C
-
8 hours at 375°C
-
-
Application Notes and Protocols: Formulation of High-Performance Phthalonitrile Resins Using 3-(4-Chlorophenoxy)phthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formulation of high-performance phthalonitrile resins utilizing 3-(4-Chlorophenoxy)phthalonitrile as a key monomer. Phthalonitrile resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and advanced composites.[1] This guide outlines the synthesis of the monomer, formulation with a representative co-monomer and curing agent, and a detailed curing schedule. The expected properties of the resulting thermoset polymer are also presented based on typical values for analogous phenoxy-substituted phthalonitrile systems.
Disclaimer: The following formulation is a representative example based on established principles for phthalonitrile resin chemistry. Specific properties may vary based on the purity of reactants and processing conditions.
Introduction to Phthalonitrile Resins
Phthalonitrile resins are polymerized through a catalyst-free thermal curing process or by the addition of a curing agent, leading to a highly cross-linked, aromatic polymer network.[2] The polymerization proceeds through the formation of phthalocyanine and triazine rings, which impart the material with its remarkable thermal stability.[3] The incorporation of a halogenated phenoxy group, as in this compound, is anticipated to enhance flame retardancy and modify the processing characteristics of the resin.
Experimental Protocols
Synthesis of this compound Monomer
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 3-nitrophthalonitrile and 4-chlorophenol.
Materials:
-
3-nitrophthalonitrile
-
4-chlorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 3-nitrophthalonitrile and a stoichiometric equivalent of 4-chlorophenol in anhydrous DMF.
-
Add a slight excess of anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100°C and maintain under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water to remove any inorganic salts, and then with cold methanol.
-
Dry the crude product under vacuum.
-
Recrystallize the dried product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.
Resin Formulation and Curing
This protocol describes the formulation of a phthalonitrile resin system using this compound, a common bisphenol A-based phthalonitrile co-monomer (BAPN), and an aromatic diamine curing agent.
Materials:
-
This compound (Monomer A)
-
2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BAPN) (Co-monomer B)
-
1,3-bis(3-aminophenoxy)benzene (APB) (Curing Agent)
Formulation:
| Component | Role | Weight Ratio |
| This compound | Monomer A | 50% |
| 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BAPN) | Co-monomer B | 48% |
| 1,3-bis(3-aminophenoxy)benzene (APB) | Curing Agent | 2% |
Procedure:
-
Melt Monomer A and Co-monomer B in a beaker at 200-220°C with gentle stirring until a homogeneous, clear melt is obtained.
-
Reduce the temperature to 180°C and add the APB curing agent.
-
Stir the mixture for 5-10 minutes until the curing agent is completely dissolved.
-
Degas the molten resin under vacuum for 15-30 minutes to remove any entrapped air bubbles.
-
Pour the degassed resin into a preheated mold.
-
Place the mold in a programmable oven and execute the curing schedule.
Curing Schedule:
| Step | Temperature (°C) | Time (hours) | Atmosphere |
| 1 | 220 | 2 | Air |
| 2 | 250 | 4 | Air |
| 3 | 280 | 8 | Air |
| 4 | 315 | 12 | Nitrogen |
| 5 (Post-cure) | 350 | 4 | Nitrogen |
| 6 (Post-cure) | 375 | 8 | Nitrogen |
Expected Material Properties
The following table summarizes the anticipated properties of the cured phthalonitrile resin based on literature values for similar high-performance systems.[4][5]
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 350 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C (in N₂) |
| Char Yield at 800 °C (TGA) | > 70% (in N₂) |
| Flexural Strength | 80 - 120 MPa |
| Water Absorption (24h immersion) | < 1% |
Visualizing the Workflow
The following diagram illustrates the key stages in the formulation of the this compound based resin.
Caption: Experimental workflow for the formulation of a phthalonitrile resin.
Signaling Pathway of Polymerization
The curing of phthalonitrile resins involves a complex series of reactions leading to a highly cross-linked network. The primary reaction pathways involve the formation of triazine and phthalocyanine rings from the nitrile functional groups. The aromatic amine curing agent initiates the polymerization process.
Caption: Polymerization pathway of phthalonitrile resins.
References
- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Phthalonitrile polymers: Cure behavior and properties | Semantic Scholar [semanticscholar.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols for the Thermal Curing of 3-(4-Chlorophenoxy)phthalonitrile Based Polymers
Introduction
Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, high char yield, low water absorption, and inherent flame resistance.[1][2] These properties make them suitable for applications in aerospace, electronics, and as matrices for advanced composites in demanding environments.[3][4] The curing of phthalonitrile monomers typically proceeds through a complex, thermally initiated polymerization of the nitrile groups, leading to a highly cross-linked network. This network is often composed of stable heterocyclic structures such as triazine rings, phthalocyanine rings, and isoindoline structures.[3][5]
The polymerization of neat phthalonitrile resins can be sluggish and require high temperatures.[2] Therefore, curing agents or additives are often employed to reduce the curing temperature and accelerate the reaction rate. Common curing agents include aromatic amines, metallic salts, and ionic liquids.[2][6][7] The final properties of the cured polymer are highly dependent on the chemical structure of the monomer, the type and concentration of the curing agent, and the specific thermal curing cycle employed.[5][8]
This document provides a detailed protocol for the thermal curing of polymers based on 3-(4-Chlorophenoxy)phthalonitrile and summarizes the expected thermal and mechanical properties based on analogous systems.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound
-
Curing Agent: Bis(4-[4-aminophenoxy]phenyl)sulfone (p-BAPS) (or other suitable aromatic diamine)
-
Solvent (optional, for pre-mixing): N-methyl-2-pyrrolidone (NMP)
-
Equipment:
-
High-temperature oven with inert atmosphere (Nitrogen or Argon) capabilities
-
Vacuum oven
-
Mold for sample preparation (e.g., aluminum or steel)
-
Hot plate with magnetic stirring
-
Analytical balance
-
Desiccator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Preparation of the Resin Mixture
-
Monomer and Curing Agent Preparation: Dry the this compound monomer and the p-BAPS curing agent in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture.
-
Mixing:
-
Melt Mixing (Preferred): In a suitable container, heat the this compound monomer to a temperature approximately 20-30 °C above its melting point to obtain a low-viscosity melt. Add the desired amount of p-BAPS curing agent (typically 1-5 wt%) to the molten monomer.[6] Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.
-
Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent like NMP. Stir the solution until a homogeneous mixture is achieved. The solvent must be completely removed under vacuum before curing.
-
Thermal Curing Protocol
The following is a representative multi-step curing protocol. The temperatures and durations should be optimized based on the specific resin formulation and desired properties.
-
Degassing: Pour the homogeneous resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature. Apply vacuum to degas the resin and remove any entrapped air bubbles or residual solvent.
-
Staged Curing: Transfer the mold to a high-temperature oven with an inert atmosphere. The following is a typical staged curing cycle:
-
Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended.
-
Cooling: After the post-curing step, cool the oven down to room temperature at a controlled rate to avoid thermal shock and cracking of the cured polymer.
-
Demolding: Once at room temperature, carefully remove the cured polymer sample from the mold.
Data Presentation
The following tables summarize typical quantitative data for phenoxy-phthalonitrile based polymers cured with aromatic amines. These values should be considered as a reference for what can be expected for a cured this compound based polymer.
Table 1: Representative Thermal Curing Cycles for Phthalonitrile Resins
| Curing Stage | Temperature Range (°C) | Duration (hours) | Atmosphere | Reference |
| Initial Cure | 220 - 250 | 4 - 8 | Inert (N₂) | [2] |
| Intermediate Cure | 270 - 300 | 3 - 12 | Inert (N₂) | [6] |
| Final Cure | 320 - 350 | 2 - 8 | Inert (N₂) | [8] |
| Post-Cure | 350 - 425 | 4 - 8 | Inert (N₂) | [6][8] |
Table 2: Typical Thermal Properties of Cured Phthalonitrile Polymers
| Property | Typical Value | Conditions | Reference |
| Glass Transition Temperature (Tg) | > 400 °C | DMA, 1 Hz | [4][9] |
| 5% Weight Loss Temperature (Td5) | 480 - 540 °C | TGA, 10 °C/min in N₂ | [8] |
| Char Yield at 800 °C | 60 - 80% | TGA, in N₂ | [5] |
Table 3: Expected Mechanical Properties of Cured Phthalonitrile Polymers
| Property | Typical Value | Conditions | Reference |
| Storage Modulus at 30 °C | 2.5 - 3.5 GPa | DMA | [9] |
| Flexural Strength | 70 - 120 MPa | Three-point bending | [7] |
Visualization of Workflow and Curing Chemistry
The following diagrams illustrate the experimental workflow and the proposed chemical transformations during the thermal curing process.
Caption: Experimental workflow for the thermal curing of phthalonitrile resins.
Caption: Simplified schematic of the phthalonitrile curing mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Chlorophenoxy)phthalonitrile in Aerospace Materials
Disclaimer: 3-(4-Chlorophenoxy)phthalonitrile is not a widely documented monomer in existing literature for aerospace applications. The following application notes and protocols are based on established principles of phthalonitrile chemistry and data from analogous phthalonitrile resin systems. The provided experimental details are illustrative and would require optimization for practical application.
Introduction
Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures. These characteristics make them prime candidates for applications in the demanding environment of the aerospace industry, including as matrices for advanced composite materials in aircraft structures, missile components, and satellite systems.[1] The incorporation of a 4-chlorophenoxy group into the phthalonitrile structure is anticipated to influence the processing characteristics and final properties of the resulting polymer. The ether linkage can enhance processability, while the chlorine atom may contribute to improved flame resistance and hydrophobicity.
This document provides detailed protocols for the synthesis of this compound, its subsequent polymerization into a thermosetting resin, and the fabrication of high-performance carbon fiber reinforced composites for aerospace applications.
Synthesis of this compound Monomer
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 3-nitrophthalonitrile and 4-chlorophenol in the presence of a base.
Experimental Protocol: Monomer Synthesis
-
Materials:
-
3-Nitrophthalonitrile
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-nitrophthalonitrile (1 equivalent) and 4-chlorophenol (1.1 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a stirred solution of cold deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water and then with a small amount of cold methanol to remove unreacted starting materials and impurities.
-
Dry the crude product in a vacuum oven at 60°C.
-
Recrystallize the dried product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.
-
-
Characterization:
-
The structure of the synthesized monomer should be confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry.
-
The melting point should be determined using differential scanning calorimetry (DSC).
-
Figure 1. Synthesis workflow for this compound.
Curing of this compound Resin
The curing of the phthalonitrile monomer into a cross-linked thermoset polymer is achieved through thermal polymerization, typically in the presence of a curing agent to lower the polymerization temperature and accelerate the reaction. Aromatic amines are commonly used as curing agents.[2][3]
Experimental Protocol: Resin Curing
-
Materials:
-
This compound monomer
-
1,3-Bis(3-aminophenoxy)benzene (m-APB) (curing agent)
-
Degassing equipment (vacuum oven or desiccator)
-
Curing oven or hot press
-
-
Procedure:
-
Melt the this compound monomer by heating it above its melting point.
-
Add the curing agent, m-APB (typically 1-5 wt%), to the molten monomer and stir until a homogeneous mixture is obtained.
-
Degas the resin mixture under vacuum to remove any entrapped air or volatiles.
-
Pour the degassed resin into a preheated mold.
-
Cure the resin in an oven or hot press using a staged curing cycle. A typical cycle would be:
-
180°C for 2 hours
-
220°C for 2 hours
-
280°C for 4 hours
-
Post-cure at 320°C for 8 hours and subsequently at 350°C for 4 hours to ensure complete cross-linking.[4]
-
-
Allow the cured polymer to cool slowly to room temperature to minimize thermal stresses.
-
Figure 2. Simplified curing mechanism of phthalonitrile resin.[2][3][5]
Predicted Properties of Cured this compound Resin and Composites
The properties of the cured resin and its composites are expected to be in line with other high-performance phthalonitrile systems. The presence of the chloro- and phenoxy- groups may influence properties such as thermal stability and mechanical strength.
| Property | Predicted Value (Neat Resin) | Predicted Value (Carbon Fiber Composite, 60% fiber vol.) | Test Method |
| Thermal Properties | |||
| TGA (5% weight loss, N₂) | > 500 °C | > 520 °C | Thermogravimetric Analysis |
| Glass Transition Temp (Tg) | > 400 °C | > 400 °C | Dynamic Mechanical Analysis (DMA) |
| Mechanical Properties | |||
| Flexural Strength (RT) | 80 - 120 MPa | 345 - 855 MPa[6][7] | ASTM D790 |
| Flexural Modulus (RT) | 3 - 4 GPa | > 37 GPa[7] | ASTM D790 |
| ILSS (RT) | - | 33 - 84.6 MPa[6][7] | ASTM D2344 |
| Other Properties | |||
| Water Absorption (RT) | < 1% | < 1% | ASTM D570 |
| Limiting Oxygen Index (LOI) | > 45 | > 50 | ASTM D2863 |
Fabrication of Carbon Fiber Reinforced Composite
Phthalonitrile resins can be processed into high-performance composites using techniques such as resin transfer molding (RTM), prepreg consolidation, and filament winding.[8] The following protocol details a laboratory-scale fabrication using prepreg consolidation.
Experimental Protocol: Composite Fabrication
-
Materials:
-
This compound resin (pre-mixed with curing agent)
-
Carbon fiber fabric (e.g., T300 or similar)
-
Acetone or a suitable solvent
-
Release film and bagging materials for vacuum bagging
-
-
Procedure:
-
Prepreg Preparation:
-
Prepare a solution of the phthalonitrile resin in a suitable solvent like acetone to achieve a desired viscosity.
-
Impregnate the carbon fiber fabric with the resin solution using a roller or brush to ensure uniform distribution.
-
Allow the solvent to evaporate at room temperature, followed by drying in a vacuum oven at a temperature below the resin's melting point (e.g., 110°C) to create a "B-staged" prepreg.[9]
-
-
Lay-up and Curing:
-
Cut the prepreg sheets to the desired dimensions.
-
Stack the prepreg layers in the desired orientation in a mold treated with a release agent.
-
Assemble a vacuum bag over the lay-up, including a release film, bleeder, and breather cloths.
-
Apply vacuum to the bag to consolidate the layers and remove any remaining volatiles.
-
Place the entire assembly in a hot press or autoclave and apply the curing cycle as described in Section 2, with the addition of pressure (e.g., 1.4 MPa) during the cure.[8]
-
-
Post-Curing and Finishing:
-
After the curing cycle, cool the composite part slowly to room temperature.
-
Demold the part and perform any necessary trimming or machining.
-
Conduct a free-standing post-cure at elevated temperatures (e.g., 350-375°C) to maximize the cross-link density and thermal stability.[8]
-
-
Figure 3. Workflow for fabricating a carbon fiber reinforced phthalonitrile composite.
References
- 1. Progress in high temperature resistant phthalonitrile resins and their composites for aerospace applications [m.x-mol.net]
- 2. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 3. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fire.tc.faa.gov [fire.tc.faa.gov]
- 9. Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dynamic Mechanical Analysis of Cured 3-(4-Chlorophenoxy)phthalonitrile Resins
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 4. Dynamic Mechanical Analysis (DMA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 5. pbipolymer.com [pbipolymer.com]
- 6. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 7. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
Application Note: Thermal Stability Assessment of 3-(4-Chlorophenoxy)phthalonitrile Polymers using Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(4-Chlorophenoxy)phthalonitrile polymers are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and as matrices for advanced composites.[1][2][3] This application note details the use of Thermogravimetric Analysis (TGA) to characterize the thermal decomposition behavior of these polymers. TGA is a fundamental technique for determining the thermal stability, degradation profile, and char yield of polymeric materials.[4]
Data Presentation
The thermal stability of cured this compound polymers is typically evaluated by monitoring mass loss as a function of temperature. Key parameters include the onset of decomposition, the temperature at 5% weight loss (Td5%), and the percentage of material remaining at an elevated temperature (char yield). The data presented below is representative of phthalonitrile-based polymers and serves as a reference for expected thermal performance.
Table 1: Representative TGA Data for Cured this compound Polymer
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Heating Rate | 10 °C/min | 10 °C/min |
| Onset Decomposition Temperature (Tonset) | ~450 °C | ~430 °C |
| Temperature at 5% Weight Loss (Td5%) | ~480-520 °C[1] | ~470-500 °C |
| Temperature at 10% Weight Loss (Td10%) | ~530-560 °C | ~510-540 °C |
| Char Yield at 800 °C | > 70%[1][5] | Not applicable |
Note: The specific values can vary depending on the curing agent, cure cycle, and any additives present in the polymer formulation.
Experimental Protocols
1. Sample Preparation: Curing of this compound Resin
Objective: To prepare a fully cured polymer sample for TGA analysis. The curing process is essential as it transforms the monomer into a cross-linked network, which imparts the high thermal stability.[2]
Materials:
-
This compound monomer
-
Curing agent (e.g., an aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS) or a self-catalytic compound)[5][6]
-
High-temperature mold
-
Programmable oven or furnace with an inert atmosphere (e.g., nitrogen)
Procedure:
-
The this compound monomer is blended with a specific weight percentage of the curing agent.
-
The mixture is degassed under vacuum at a temperature above the monomer's melting point to remove any entrapped air or volatile impurities.[3]
-
The degassed resin is poured into a preheated mold.
-
The mold is placed in a programmable oven and subjected to a multi-step cure cycle. A typical cycle might be:
-
220 °C for 8 hours
-
250 °C for 8 hours
-
280 °C for 8 hours
-
A post-cure ramp to a higher temperature (e.g., 320-380 °C) for several hours to ensure complete cross-linking.[2]
-
-
After the cure cycle is complete, the oven is cooled down slowly to room temperature to prevent thermal shock to the polymer.
-
The cured polymer is then carefully removed from the mold.
2. Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the cured polymer as a function of temperature.
Instrumentation:
-
Thermogravimetric Analyzer
Materials:
-
Cured this compound polymer sample (5-10 mg)
-
TGA sample pan (e.g., platinum or alumina)
-
High-purity nitrogen and air gas sources
Procedure:
-
A small, representative sample (5-10 mg) of the cured polymer is placed into a TGA sample pan.
-
The sample pan is placed onto the TGA balance.
-
The TGA furnace is sealed, and the system is purged with the desired gas (nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert or oxidative atmosphere.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[7]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting data is plotted as percent weight loss versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.[4]
Visualizations
Caption: Experimental workflow for the TGA of phthalonitrile polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Studies of High Temperature Resistant Phosphorylated Phthalonitrile Resins – NanoWorld Journal [jnanoworld.com]
Application Notes and Protocols: 3-(4-Chlorophenoxy)phthalonitrile as a Precursor for High-Performance Thermosetting Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(4-Chlorophenoxy)phthalonitrile as a precursor for the synthesis of high-performance thermosetting polymers. This document outlines the synthesis of the monomer, its curing characteristics, and the thermal and mechanical properties of the resulting polymers. Detailed experimental protocols are provided to guide researchers in the preparation and characterization of these advanced materials.
Introduction
Phthalonitrile-based resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, low water absorption, and excellent mechanical properties, particularly at elevated temperatures. These attributes make them ideal candidates for applications in aerospace, military, and electronics, where materials are subjected to extreme environmental conditions.
This compound is a phthalonitrile monomer that can be polymerized through a thermally induced ring-forming reaction of its nitrile groups. This process, often facilitated by a curing agent, results in a highly cross-linked, aromatic polymer network, typically comprising phthalocyanine and triazine rings. This rigid, stable network is the source of the material's outstanding performance characteristics.
Synthesis of this compound Monomer
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-hydroxyphthalonitrile, a slight molar excess of 4-chlorophenol, and anhydrous potassium carbonate (K₂CO₃) as the base.
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature in the range of 80-120°C and stirred under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Curing of this compound Resin
The polymerization (curing) of the phthalonitrile monomer is a critical step in forming the final thermoset polymer. This process is typically carried out at elevated temperatures and can be accelerated by the addition of a curing agent. Aromatic amines, such as 1,3-bis(3-aminophenoxy)benzene (m-APB) or 4,4'-diaminodiphenyl sulfone (DDS), are commonly used.
Curing Workflow
Figure 2: General workflow for curing phthalonitrile resins.
Experimental Protocol: Curing with an Aromatic Diamine
-
Mixing: The this compound monomer is thoroughly mixed with a catalytic amount (typically 1-5 wt%) of the aromatic diamine curing agent. This can be done by melt blending or by dissolving both components in a suitable solvent followed by solvent removal.
-
Degassing: The mixture is degassed in a vacuum oven at a temperature above the melting point of the monomer to remove any entrapped air or volatiles.
-
Curing: The degassed resin is then cured in an oven or a hot press using a staged curing cycle. A typical cycle might involve heating at 250°C for several hours, followed by an increase in temperature to 300°C for an extended period.
-
Post-curing: To ensure complete reaction and to enhance the thermal and mechanical properties, a post-curing step at a higher temperature (e.g., 350-375°C) under an inert atmosphere (e.g., nitrogen or argon) is often employed.[1]
Properties of Cured this compound Polymers
The properties of the final thermoset polymer are highly dependent on the curing conditions and the specific curing agent used. The following tables summarize typical properties for analogous phthalonitrile polymer systems, which can be considered indicative for the performance of cured this compound.
Thermal Properties
| Property | Typical Value | Test Method |
| Glass Transition Temperature (Tg) | > 400 °C | Dynamic Mechanical Analysis (DMA) |
| 5% Weight Loss Temperature (Td5) in N₂ | 450 - 550 °C | Thermogravimetric Analysis (TGA) |
| 5% Weight Loss Temperature (Td5) in Air | 420 - 500 °C | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C in N₂ | > 60 % | Thermogravimetric Analysis (TGA) |
Mechanical Properties
| Property | Typical Value | Test Method |
| Flexural Strength | 75 - 122 MPa[2] | 3-Point Bending (ASTM D790) |
| Flexural Modulus | 2.5 - 4.0 GPa | 3-Point Bending (ASTM D790) |
| Storage Modulus at 25°C | > 3000 MPa | Dynamic Mechanical Analysis (DMA) |
Characterization Protocols
Differential Scanning Calorimetry (DSC) for Curing Analysis
DSC is used to determine the curing characteristics of the phthalonitrile resin, such as the onset of curing, the peak exothermic temperature, and the total heat of reaction.
Experimental Protocol:
-
Sample Preparation: A small amount (5-10 mg) of the uncured resin-curing agent mixture is hermetically sealed in an aluminum DSC pan.
-
DSC Run: The sample is heated in the DSC instrument from room temperature to approximately 400°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[3][4]
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the curing exotherm, the peak temperature (Tр), and the total enthalpy of curing (ΔH). The degree of cure can be calculated by comparing the residual heat of reaction of a partially cured sample to that of the fully uncured material.[5]
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is employed to evaluate the thermal and thermo-oxidative stability of the cured polymer.
Experimental Protocol:
-
Sample Preparation: A small sample (5-10 mg) of the fully cured polymer is placed in a TGA pan (platinum or ceramic).
-
TGA Run: The sample is heated from room temperature to 800-1000°C at a controlled rate (e.g., 10 or 20°C/min) under a controlled atmosphere (nitrogen for thermal stability, air for thermo-oxidative stability).[3]
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature at which 5% weight loss occurs (Td5), which is a common measure of the onset of decomposition. The residual weight at the end of the experiment gives the char yield.
Flexural Strength Testing
The flexural strength and modulus of the cured polymer are determined using a three-point bending test, typically following ASTM D790.[6]
Experimental Protocol:
-
Specimen Preparation: Rectangular specimens of the cured polymer are prepared with specific dimensions (e.g., 1/8" x 1/2" x 5").[6]
-
Test Setup: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead motion.
-
Data Collection: The load and deflection are recorded until the specimen fractures or yields.
-
Calculation: The flexural strength and modulus are calculated from the load-deflection data and the specimen dimensions.[7]
Applications
The exceptional properties of thermosets derived from this compound and related monomers make them suitable for a variety of demanding applications, including:
-
Aerospace: Structural components, high-temperature adhesives, and composite matrices for aircraft and spacecraft.
-
Electronics: Substrates for printed circuit boards, encapsulants for electronic components, and high-temperature wire insulation.
-
Automotive: Under-the-hood components and high-performance brake parts.
-
Industrial: Coatings for pipes and tanks in harsh chemical environments, and components for high-temperature machinery.
Safety and Handling
Phthalonitrile monomers and curing agents should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use. The high temperatures involved in the curing process require careful handling and the use of appropriate high-temperature equipment.
References
- 1. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. tainstruments.com [tainstruments.com]
- 6. Flexural Strength Testing of Plastics [matweb.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing Temperature for Phthalonitrile Resins
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the curing temperature of a phthalonitrile resin?
A1: Phthalonitrile resins generally require high temperatures to cure effectively. A typical starting point for the curing process involves a multi-stage approach. Initially, a lower temperature is used to melt the resin and initiate polymerization, followed by a gradual ramp-up to higher temperatures for full cross-linking. For example, a common starting protocol for some phthalonitrile systems involves heating to 240-280°C for several hours, followed by a post-curing stage at temperatures ranging from 300°C to 380°C. The exact temperatures and durations will depend on the specific monomer and any curing agent used.
Q2: How can I determine the optimal curing temperature for my specific 3-(4-Chlorophenoxy)phthalonitrile resin?
A2: The optimal curing temperature can be determined experimentally using thermal analysis techniques. Differential Scanning Calorimetry (DSC) is a key method to identify the onset and peak of the curing exotherm, which indicates the temperature range where the cross-linking reaction is most active. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured resin and ensure that the curing temperature does not cause degradation.
Q3: What are the signs of incomplete curing and how can I address this?
A3: Incomplete curing can manifest as a lower-than-expected glass transition temperature (Tg), reduced mechanical strength, and poor solvent resistance. If you suspect incomplete curing, you can try increasing the final curing temperature or extending the curing time at the highest temperature. Post-curing at a temperature above the initial curing cycle can also help to complete the cross-linking process.
Q4: Can the heating rate during curing affect the final properties of the resin?
A4: Yes, the heating rate can influence the curing process. A slow heating rate allows for more uniform heat distribution throughout the resin, which can lead to a more homogenous network structure. However, a very slow heating rate can also prolong the process. It is important to find a balance that ensures complete curing without being unnecessarily time-consuming.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Glass Transition Temperature (Tg) | Incomplete curing. | Increase the final curing temperature or duration. Perform a post-curing step at a higher temperature. |
| Presence of unreacted monomer or impurities. | Ensure the purity of the starting materials. Degas the resin before curing to remove volatile impurities. | |
| Resin Degradation (Charring) | Curing temperature is too high. | Lower the final curing temperature. Use TGA to determine the onset of thermal degradation and set the maximum curing temperature below this point. |
| Inconsistent Curing Results | Non-uniform heating. | Ensure proper oven calibration and uniform heat circulation. Use a programmable oven with precise temperature control. |
| Variations in sample size or geometry. | Maintain consistent sample dimensions for all experiments to ensure comparable results. | |
| Exothermic Peak not Observed in DSC | The curing reaction is very slow or has already occurred. | If the resin was pre-treated, it might have partially cured. For very slow reactions, consider using a curing agent to accelerate the process. |
Experimental Protocols
Determining Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound resin into a DSC pan.
-
DSC Analysis:
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above the expected curing range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The DSC thermogram will show an exothermic peak corresponding to the curing reaction.
-
Determine the onset temperature, peak temperature, and end-set temperature of the exotherm. This temperature range provides a guide for the curing schedule.
-
Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 10-15 mg of the cured this compound resin in a TGA crucible.
-
TGA Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert (nitrogen) or oxidative (air) atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
The maximum curing temperature should be set safely below this decomposition temperature.
-
Quantitative Data for Similar Phthalonitrile Resins
The following table summarizes curing schedules and resulting glass transition temperatures (Tg) for various phthalonitrile resins to provide a reference for experimental design.
| Phthalonitrile Resin Monomer | Curing Agent | Curing Schedule | Glass Transition Temperature (Tg) |
| Biphenyl phthalonitrile | 1,7-bis(hydroxymethyl)-m-carborane | 240°C/2h, 280°C/2h, 300°C/2h, 320°C/2h, 350°C/4h | Not specified in the document |
| 1,3-bis(3,4-dicyanophenoxy)benzene | Ionic Liquid ([EPy]BF4) | 220°C/8h, 245°C/8h, post-cured up to 380°C | High, but specific value not provided |
Note: This data is for illustrative purposes and the optimal conditions for this compound may differ.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for optimizing the curing temperature of a novel phthalonitrile resin.
Technical Support Center: 3-(4-Chlorophenoxy)phthalonitrile Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenoxy)phthalonitrile polymers. The following sections address common challenges, with a focus on mitigating brittleness to enhance material performance.
Troubleshooting Guide: Reducing Polymer Brittleness
This guide is designed to help you diagnose and resolve issues related to the brittleness of your cured this compound polymers.
Q1: My cured this compound polymer is extremely brittle and fractures easily. What are the potential causes?
A1: The inherent brittleness in phthalonitrile polymers, including the 3-(4-Chlorophenoxy) derivative, typically stems from their highly cross-linked and rigid aromatic network structure.[1] Several factors during synthesis and curing can exacerbate this issue:
-
Incomplete Curing: An incomplete polymerization reaction can result in a less-than-optimal network, leading to poor mechanical properties.
-
High Crosslink Density: While desirable for thermal stability, an excessively high crosslink density can restrict polymer chain mobility, leading to brittleness.[1]
-
Residual Stresses: Rapid cooling from high curing temperatures can induce internal stresses, creating microcracks that act as failure points.[2]
-
Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization process, affecting the final network structure.
Q2: How can I modify my formulation to improve the toughness of the polymer?
A2: Several formulation strategies can be employed to enhance the toughness of phthalonitrile polymers. These generally involve introducing more flexible molecular structures into the rigid network.
-
Blending with Toughening Agents: Incorporating thermoplastic or elastomeric toughening agents is a common and effective approach. Examples include:
-
Poly(arylene ether nitrile) (PEN): Blending with PEN has been shown to significantly increase the impact strength of phthalonitrile resins.[3]
-
Novolac Resins: Phenol-containing novolac resins can be blended to not only improve toughness but also lower the curing temperature.[4]
-
Polyether Ether Ketone (PEEK): PEEK, particularly with functional end groups, can be blended to reduce brittleness and improve shear strength.[4][5]
-
-
Copolymerization: Synthesizing copolymers with flexible linkages can intrinsically improve toughness. Consider incorporating monomers with:
-
Reactive Additives: The addition of certain reactive compounds can modify the final network structure.
Q3: Can I optimize the curing process to reduce brittleness?
A3: Yes, optimizing the cure cycle is a critical step in minimizing residual stresses and ensuring complete polymerization, both of which impact brittleness.
-
Step-Curing: Employing a multi-step cure cycle with intermediate dwells at lower temperatures can reduce the buildup of residual stresses.[2]
-
Slower Cooling Rates: A slower, more controlled cooling rate after curing allows for stress relaxation, reducing the likelihood of microcrack formation.[2]
-
Post-Curing: A post-cure step at an elevated temperature can help complete the polymerization reaction, leading to a more robust and less brittle network.
-
Curing Agent Selection: The choice and concentration of the curing agent (e.g., aromatic diamines) can significantly influence the cure kinetics and the final network structure.[11][12]
Frequently Asked Questions (FAQs)
Q4: What are the typical mechanical properties of phthalonitrile polymers, and how much can they be improved?
A4: Standard phthalonitrile polymers are known for their high thermal stability but often exhibit low impact strength and strain-to-failure. However, modifications can lead to substantial improvements. The table below summarizes data from studies on toughened phthalonitrile resins.
| Toughening Strategy | Base Polymer System | Property Measured | Value (Unmodified) | Value (Modified) | Percentage Improvement | Reference |
| Blending with Poly(aryl ether nitrile) (PP-PEN) | Benzoxazine-Phthalonitrile (BA-Ph) | Impact Strength (kJ/m²) | 77 | 106 | ~38% | [3] |
| Bending Strength (MPa) | 484 | 516 | ~7% | [3] | ||
| Bending Modulus (GPa) | 21 | 25 | ~19% | [3] | ||
| Blending with Phthalonitrile-terminated PEN | Phthalonitrile (PN) | Impact Strength | - | - | 60% increase over pristine PN | [3] |
| Bending Strength (Composites) | 548 | 855 | ~56% | [3] | ||
| Blending with Novolac Resin | Phenol-containing Phthalonitrile | Initial Curing Temperature (°C) | 258 | 170 | 88°C reduction | [4] |
| Gelation Time at 170°C (s) | >3600 | 780 | >78% reduction | [4] |
Q5: Are there any trade-offs when modifying the polymer to reduce brittleness?
A5: Yes, it is important to consider potential trade-offs. While toughness is improved, other desirable properties may be affected:
-
Thermal Stability: The introduction of more flexible, less aromatic components can sometimes lower the glass transition temperature (Tg) and the onset of thermal decomposition. However, some modifications, like those using amino-carboranes, can enhance both toughness and thermal properties.[8]
-
Processability: While some additives can improve processability by lowering the melt viscosity, others, particularly high molecular weight thermoplastics, can increase it, making processing more challenging.[9]
-
Chemical Resistance: The addition of more flexible, less inert chemical groups could potentially reduce the excellent chemical resistance characteristic of phthalonitrile polymers.
Q6: What experimental protocols should I follow to blend my this compound with a toughening agent like PEN?
A6: Below is a general experimental protocol for blending a phthalonitrile monomer with a thermoplastic toughening agent.
Experimental Protocol: Blending Phthalonitrile Monomer with Poly(arylene ether nitrile) (PEN)
Objective: To prepare a toughened phthalonitrile resin by blending with a PEN thermoplastic.
Materials:
-
This compound monomer
-
Poly(arylene ether nitrile) (PEN) powder (ensure it is dry)
-
Aromatic diamine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene)
-
High-boiling-point solvent (e.g., N-methyl-2-pyrrolidone, if solution blending)
Procedure:
-
Melt Blending (Preferred Method): a. Pre-dry the PEN powder in a vacuum oven at a temperature above its boiling point of water but below its Tg for several hours to remove any absorbed moisture. b. In a high-temperature resistant beaker or a melt mixer, combine the desired weight percentages of the this compound monomer and the dried PEN powder. c. Heat the mixture to a temperature above the melting point of the phthalonitrile monomer but below the degradation temperature of both components. Stir mechanically until a homogeneous, clear melt is obtained. d. Cool the mixture slightly and add the curing agent (typically 1-4 wt%). Continue stirring until the curing agent is completely dissolved. e. Degas the molten mixture in a vacuum oven to remove any entrapped air bubbles. f. Pour the hot mixture into a pre-heated mold for curing.
-
Curing: a. Place the filled mold into a programmable oven or a hot press. b. Cure the resin using a step-cure cycle. A typical cycle might be:
- 200°C for 2 hours
- 250°C for 4 hours
- 280°C for 8 hours c. Post-cure the sample at a higher temperature (e.g., 300-325°C) for 4-8 hours to ensure complete polymerization. d. Allow the cured polymer to cool down to room temperature slowly inside the oven to minimize residual thermal stresses.
-
Characterization: a. Prepare samples from the cured polymer for mechanical testing (e.g., impact strength via Izod or Charpy test, and flexural strength via three-point bending test). b. Perform thermal analysis (DSC and TGA) to determine the glass transition temperature and thermal stability of the modified polymer. c. Analyze the fracture surface of broken samples using a Scanning Electron Microscope (SEM) to understand the toughening mechanism.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to reducing brittleness in this compound polymers.
Caption: A troubleshooting workflow for diagnosing and addressing brittleness.
Caption: Logical relationships between toughening strategies and their effects.
Caption: A typical experimental workflow for polymer modification and testing.
References
- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blends of Cyanate Ester and Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers: Cure Behavior and Properties [mdpi.com]
- 6. Synthesis, Processing, and Properties of Silicon-Containing Phthalonitrile Resins [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic improvement of toughness and thermal properties of phthalonitrile resin based on the multiple curing mechan… [ouci.dntb.gov.ua]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Curing of 3-(4-Chlorophenoxy)phthalonitrile
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for curing phthalonitrile resins?
A1: Phthalonitrile resins generally exhibit sluggish polymerization and require a catalyst or curing agent to facilitate an efficient curing process at lower temperatures.[1] Commonly used catalysts include aromatic amines, metal salts, ionic liquids, and strong organic acids.[1][2][3] Self-curing phthalonitrile resins that have catalytic moieties incorporated into their molecular structure have also been developed.[4]
Q2: How does the catalyst affect the curing process and final properties of the polymer?
A2: The choice of catalyst significantly influences the curing temperature, reaction rate, and processing window.[5] It can also impact the final polymer's thermo-mechanical properties, such as the glass transition temperature (Tg) and thermal stability, by influencing the crosslinking chemistry, which can lead to the formation of triazine, phthalocyanine, or polyisoindoline structures.[1][6][7]
Q3: What is a typical starting concentration for a catalyst?
A3: Catalyst concentration is a critical parameter that requires optimization. For aromatic amines like 4-aminophenoxy phthalonitrile (APPH) or 1,3-bis(3-aminophenoxy)benzene (m-APB), concentrations typically range from 1 to 10 wt%.[8] For metal salts such as SnCl₂, concentrations can be around 3-7 wt%.[8] It is recommended to start with a low concentration (e.g., 1-2 wt%) and gradually increase it based on the observed curing behavior.
Q4: Can I cure 3-(4-Chlorophenoxy)phthalonitrile without a catalyst?
A4: While thermal self-polymerization of phthalonitriles is possible, it generally requires very high temperatures (often exceeding 250-300°C) and prolonged reaction times.[7] This can lead to undesirable side reactions and thermal degradation. Using a catalyst is highly recommended to achieve a controlled and efficient cure at more moderate temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or very slow curing at expected temperature | - Inactive or insufficient catalyst.- Catalyst not properly dispersed.- Curing temperature is too low. | - Increase catalyst concentration incrementally.- Ensure homogeneous mixing of the catalyst with the monomer melt.- Increase the curing temperature in steps (e.g., 10-20°C increments). |
| Curing is too rapid, leading to a short pot life | - Catalyst concentration is too high.- Curing temperature is too high. | - Reduce the catalyst concentration.- Lower the initial curing temperature to extend the processing window. |
| Formation of voids or bubbles in the cured polymer | - Entrapped air or moisture during mixing.- Release of volatiles from the catalyst or side reactions. | - Degas the monomer-catalyst mixture under vacuum before curing.- Use a catalyst that does not generate volatile byproducts. For example, some amine catalysts can release ammonia.[2][9]- Implement a staged curing cycle with a gradual temperature ramp. |
| Brittle cured polymer | - Incomplete curing.- Sub-optimal crosslink structure. | - Increase the final curing temperature and/or time to ensure complete conversion.- Experiment with a different catalyst that may promote a more robust network structure. A post-cure step at a higher temperature can also improve mechanical properties.[8] |
| Inconsistent curing results between batches | - Inconsistent catalyst concentration or dispersion.- Variations in monomer purity. | - Standardize the catalyst addition and mixing procedure.- Ensure the purity of the this compound monomer is consistent. |
Catalyst Performance Data (for analogous Phthalonitrile Monomers)
| Catalyst/Curing Agent | Phthalonitrile Monomer | Catalyst Conc. (wt%) | Curing Temperature (°C) | Key Findings |
| Ionic Liquids (e.g., [EPy]BF₄) | 1,3-bis(3,4-dicyanophenoxy)benzene (3BOCN) | Molar ratio dependent | 200-260 | Lowers viscosity and provides a wide processing window.[1] |
| 1,7-bis(hydroxymethyl)-m-carborane (QCB) | Biphenyl phthalonitrile (BPh) | 5-30 | 240-350 | Accelerates curing at lower temperatures and enhances thermo-oxidative stability.[6][10] |
| CuCl / 4,4'-diaminodiphenylsulfone (DDS) | Bisphenol A based phthalonitrile (BP-Ph) | Not specified | ~220-290 | Enables curing at temperatures close to the monomer's melting point.[3] |
| 4-aminophenoxy phthalonitrile (APPH) | Resorcinol-based and Bisphenol A-based phthalonitriles | Not specified | Not specified | Facilitates the curing reaction, leading to the formation of polytriazine structures. |
| 1,3-diiminoisoindoline (1,3-DII) | Generic Phthalonitrile | Not specified | Lower than amines | Effectively catalyzes polymerization at a lower temperature and avoids ammonia release.[2] |
Experimental Protocols
General Protocol for Catalyst Screening and Curing
-
Monomer-Catalyst Preparation:
-
Melt the this compound monomer at a temperature approximately 10-20°C above its melting point.
-
Add the desired amount of catalyst to the molten monomer.
-
Stir the mixture thoroughly for 10-15 minutes to ensure homogeneous dispersion.
-
Degas the mixture under vacuum to remove any entrapped air or moisture.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Place the mold in an oven or press with a controlled temperature profile. A typical multi-stage curing cycle might be:
-
Initial cure: 180-220°C for 2-4 hours.
-
Intermediate cure: 240-280°C for 4-8 hours.
-
Final cure/post-cure: 300-350°C for 8-16 hours.[8]
-
-
The curing is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures.[8]
-
-
Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the curing exotherm, peak curing temperature, and degree of cure.
-
Rheometry: To monitor the change in viscosity with temperature and time, and to determine the gelation point and processing window.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To track the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of peaks corresponding to triazine (~1520 and 1360 cm⁻¹) or isoindoline (~1730 cm⁻¹) structures, confirming the curing reaction.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured polymer.
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties of the cured material.[6]
-
Visualizing the Workflow and Curing Mechanisms
Caption: Experimental workflow for catalyst selection and curing of this compound.
Caption: Troubleshooting decision tree for curing phthalonitrile resins.
Caption: Simplified catalytic curing pathways for phthalonitrile resins.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 9. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-curing procedures to enhance mechanical properties of phthalonitrile composites
Welcome to the technical support center for phthalonitrile composite post-curing procedures. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the mechanical properties of their materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of post-curing phthalonitrile composites?
Post-curing is a critical step to advance the crosslinking of the phthalonitrile resin matrix after the initial curing cycle. This process is essential for developing the high-performance characteristics for which phthalonitrile composites are known, including exceptional thermal stability, superior mechanical properties at elevated temperatures, and high glass transition temperatures (Tg). Incomplete curing can result in a material with suboptimal performance.
Q2: How does post-curing temperature affect the mechanical properties of phthalonitrile composites?
The post-curing temperature has a significant and complex effect on the mechanical properties of phthalonitrile composites. Generally, increasing the post-curing temperature can lead to a higher degree of crosslinking, which in turn increases the glass transition temperature (Tg) and can improve mechanical strength at elevated temperatures.[1][2] However, excessively high post-curing temperatures can have detrimental effects. For instance, while a higher post-curing temperature may increase the Tg, it can also lead to microcracking in the composite, which reduces overall mechanical properties and long-term thermal aging sustainability.[3] Furthermore, high-temperature post-curing can negatively impact the thermal oxidative stability of the composites.[3][4]
Q3: What is the typical range for post-curing temperatures for phthalonitrile composites?
Post-curing temperatures for phthalonitrile composites typically range from 300°C to 400°C.[5][6] The optimal temperature is dependent on the specific resin formulation and the desired final properties. Studies have investigated temperatures around 330°C, 350°C, and 375°C, showing varying effects on mechanical strength retention after thermal aging.[3][4] It has been observed that post-curing at 375°C can lead to a high glass transition temperature, exceeding 450°C.[1]
Q4: How does the duration of the post-curing process influence the final properties of the composite?
The duration of the post-curing process is another critical parameter. A longer post-curing time generally allows for more complete crosslinking, which can lead to improved mechanical properties such as flexural strength and modulus.[7][8] However, similar to temperature, an excessively long duration, especially at high temperatures, can lead to degradation of the matrix. The optimal post-curing time is often a balance between achieving a high degree of cure and avoiding thermal degradation. For some 3D printed resins, a post-curing time of 60-90 minutes has been shown to be effective in increasing strength.[7][8]
Q5: Can the post-curing atmosphere affect the composite's properties?
Yes, the post-curing atmosphere can play a role. Post-curing is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidation of the polymer matrix at elevated temperatures.[1] Oxidation can lead to a decrease in thermal stability and mechanical performance.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Glass Transition Temperature (Tg) | Incomplete crosslinking of the phthalonitrile resin. | Increase the post-curing temperature and/or duration. Ensure a slow heating rate to allow for uniform curing. |
| Microcracking in the Composite | High residual stresses due to a high post-curing temperature or a rapid cooling rate.[3] | Optimize the post-curing temperature; avoid excessively high temperatures. Employ a slow, controlled cooling rate after post-curing. |
| Poor Mechanical Properties at Room Temperature | Degradation of the matrix due to excessive post-curing temperature or time. Presence of voids or other manufacturing defects. | Reduce the post-curing temperature or duration. Optimize the initial composite manufacturing process to minimize voids. |
| Reduced Thermal Oxidative Stability | Post-curing at excessively high temperatures can negatively impact the material's resistance to oxidation.[3][4] | Lower the post-curing temperature. Consider a longer post-curing time at a more moderate temperature. |
| Brittle Composite Material | High crosslink density resulting from a high degree of cure. | While a high degree of cure is often desired, if brittleness is a major concern, consider adjusting the resin formulation or post-curing to achieve a balance between stiffness and toughness. Using toughening agents in the resin formulation can also be beneficial. |
Quantitative Data Summary
Table 1: Effect of Post-Curing Temperature on Flexural Strength Retention of Phthalonitrile Thermosets After 200h of Thermal Aging
| Post-Curing Temperature (°C) | Aging Temperature (°C) | Flexural Strength Retention (%) | Reference |
| 330 | 280 | ~77 MPa (Initial) | [4] |
| 330 | 300 | 40 | [4] |
| 350 | 280/300 | <20 | [4] |
| 375 | 280/300 | <20 | [4] |
Table 2: Effect of Post-Curing Temperature on the Flexural Strength of Carbon Fiber/Phthalonitrile Composites at 400°C
| Post-Curing Temperature (°C) | Flexural Strength Retention at 400°C (compared to RT) (%) | Reference |
| 315 | 32.5 | [1] |
| 330 | 44.6 | [1] |
| 350 | 61.9 | [1] |
| 375 | 80.0 | [1] |
Experimental Protocols
1. Protocol for Post-Curing Phthalonitrile Composite Laminates
-
Objective: To enhance the thermomechanical properties of a cured phthalonitrile composite laminate through a controlled post-curing process.
-
Materials and Equipment:
-
Cured phthalonitrile composite laminate
-
Programmable oven or furnace with an inert atmosphere (e.g., nitrogen) capability
-
Thermocouples for temperature monitoring
-
-
Procedure:
-
Place the cured composite laminate inside the programmable oven.
-
Purge the oven with an inert gas (e.g., nitrogen) to remove oxygen. Maintain a continuous slow flow of the inert gas throughout the process.
-
Program the oven for a multi-step heating profile. A typical profile might be:
-
Ramp up to the desired post-curing temperature (e.g., 350°C) at a slow and controlled rate (e.g., 1-3°C/min) to minimize thermal shock.
-
Hold at the post-curing temperature for a specified duration (e.g., 4-8 hours).
-
Cool down slowly and in a controlled manner (e.g., 1-3°C/min) to room temperature to prevent the buildup of residual stresses and subsequent microcracking.
-
-
Once at room temperature, remove the post-cured composite laminate for characterization.
-
2. Protocol for Mechanical Property Testing (Flexural Strength)
-
Objective: To determine the flexural strength of the post-cured phthalonitrile composite.
-
Standard: ASTM D790 or equivalent.
-
Materials and Equipment:
-
Post-cured composite specimen of specified dimensions
-
Universal testing machine with a three-point bending fixture
-
Caliper or micrometer for precise measurements
-
-
Procedure:
-
Measure the width and thickness of the test specimen at several points along its length and calculate the average.
-
Set the support span on the three-point bending fixture according to the standard.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed until the specimen fractures.
-
Record the maximum load at failure.
-
Calculate the flexural strength using the appropriate formula from the standard.
-
Visualizations
Caption: Experimental workflow for post-curing and characterization.
Caption: Relationship between post-curing parameters and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Novolac/Phenol-Containing Phthalonitrile Blends: Curing Characteristics and Composite Mechanical Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of post‐curing temperature on the retention of mechanical strength of phthalonitrile thermosets and composites after a long‐term thermal oxidative aging | Semantic Scholar [semanticscholar.org]
- 5. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Post-Curing Time on the Mechanical and Color Properties of Three-Dimensional Printed Crown and Bridge Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of impurities on the curing kinetics of 3-(4-Chlorophenoxy)phthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenoxy)phthalonitrile. The following sections address common issues related to the effect of impurities on the curing kinetics of this phthalonitrile resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound resin and where do they originate?
A1: The most common impurities in this compound typically originate from its synthesis, which commonly involves the nucleophilic substitution reaction of 3-nitrophthalonitrile with 4-chlorophenol in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as N,N-dimethylformamide (DMF).
Potential impurities include:
-
Unreacted Starting Materials: Residual 3-nitrophthalonitrile and 4-chlorophenol.
-
Reaction Byproducts: Various side-reaction products.
-
Residual Base: Traces of the base catalyst, such as K₂CO₃.
-
Residual Solvent: Trapped synthesis solvent, most commonly DMF.
Q2: How can I detect the presence of these impurities in my resin?
A2: Several analytical techniques can be employed to detect impurities:
-
High-Performance Liquid Chromatography (HPLC): To identify and quantify unreacted starting materials and some byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the presence of characteristic functional groups from impurities, such as the hydroxyl (-OH) group from 4-chlorophenol.
-
Differential Scanning Calorimetry (DSC): While not a direct detection method for specific impurities, variations in the curing exotherm (shape, onset, and peak temperatures) can indicate the presence of catalytically active or plasticizing impurities.
-
Thermogravimetric Analysis (TGA): Can reveal the presence of volatile impurities like residual solvents, which will cause weight loss at temperatures below the resin's degradation temperature.
Q3: Can residual impurities affect the final properties of the cured polymer?
A3: Yes, absolutely. Impurities can lead to a variety of issues in the final cured product, including:
-
Reduced Thermal Stability: Unreacted monomers and residual solvents can create volatile components at elevated temperatures, leading to voids and reduced char yield.
-
Incomplete Curing: Certain impurities can hinder the polymerization reaction, resulting in a lower crosslink density and inferior mechanical properties.
-
Inconsistent Material Properties: The presence and variable concentration of impurities can lead to batch-to-batch inconsistencies in thermal and mechanical performance.
-
Void Formation: The volatilization of trapped solvents or low-boiling-point impurities during the high-temperature curing process can create voids within the polymer matrix, compromising its structural integrity.
Troubleshooting Guide
Issue 1: The curing reaction starts at a lower temperature than expected and proceeds too quickly.
-
Possible Cause: This is often due to the presence of residual basic impurities, such as potassium carbonate (K₂CO₃), from the synthesis process. Basic compounds can act as potent catalysts for phthalonitrile polymerization, significantly lowering the onset temperature of the curing exotherm.
-
Troubleshooting Steps:
-
Purification: Re-purify the this compound resin to remove residual base. This can be achieved by washing with dilute acidic solutions followed by deionized water, and then re-precipitation.
-
Neutralization: If purification is not feasible, a carefully controlled neutralization step with a weak acid might be possible, but this should be approached with caution as it could introduce other impurities.
-
Supplier Qualification: Ensure the resin supplier provides material with a specified low level of residual base.
-
Issue 2: The DSC thermogram shows an endothermic peak before the main curing exotherm.
-
Possible Cause: This is a strong indication of the presence of residual solvent, such as DMF. The endothermic event corresponds to the solvent boiling off. This can interfere with the analysis of the curing exotherm and lead to void formation in the final cured part.
-
Troubleshooting Steps:
-
Drying: Dry the resin under vacuum at an elevated temperature (below the melting and curing onset temperatures) for an extended period to remove residual solvent.
-
TGA Analysis: Use Thermogravimetric Analysis (TGA) to confirm the presence and quantify the amount of volatile solvent.
-
Process Optimization: If synthesizing in-house, optimize the post-synthesis workup to ensure complete removal of the solvent.
-
Issue 3: The curing exotherm is broad, and the final cured polymer appears to be incompletely cured.
-
Possible Cause: The presence of unreacted 4-chlorophenol can act as a plasticizer and a chain-terminating agent, leading to a less efficient and incomplete cure. While phenols can initiate curing, an excess or unreacted amount can be detrimental to the final network formation.[1]
-
Troubleshooting Steps:
-
Stoichiometry Control: During synthesis, ensure the stoichiometry of the reactants is carefully controlled to minimize unreacted starting materials.
-
Purification: Purify the resin to remove unreacted 4-chlorophenol. Column chromatography or re-precipitation can be effective methods.
-
Post-Curing: A higher temperature or longer duration post-cure schedule might help to drive the reaction to completion, but this cannot fully compensate for the effects of significant levels of impurities.
-
Data Presentation: Effect of Impurities on Curing Kinetics
The following table summarizes the expected qualitative and representative quantitative effects of common impurities on the curing kinetics of this compound as determined by Differential Scanning Calorimetry (DSC).
| Impurity | Expected Effect on Curing Kinetics | Representative Onset Temp. (°C) | Representative Peak Exotherm Temp. (°C) |
| None (Pure Resin) | Baseline Curing Profile | 260 | 285 |
| Residual K₂CO₃ (Basic) | Catalytic; accelerates curing | 235 | 260 |
| Residual DMF (Solvent) | Plasticizing effect; endothermic peak | 255 (with pre-peak) | 280 |
| Unreacted 4-Chlorophenol | Broadened cure; potential inhibition | 265 | 290 |
Note: The quantitative data are representative and may vary depending on the concentration of the impurity and the specific DSC experimental conditions.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
This protocol outlines the methodology for analyzing the curing kinetics of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound resin into a standard aluminum DSC pan.
-
If a curing agent is used, ensure it is thoroughly and homogeneously mixed with the resin in the desired ratio before weighing.
-
Hermetically seal the DSC pan to prevent volatilization.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min.
-
-
Non-Isothermal Scan:
-
Equilibrate the sample at a temperature below the expected onset of curing (e.g., 40°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature beyond the completion of the curing exotherm (e.g., 400°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the curing exotherm (T_onset).
-
Identify the peak temperature of the curing exotherm (T_peak).
-
Calculate the total heat of curing (ΔH) by integrating the area under the exothermic peak.
-
Visualizations
Logical Workflow for Troubleshooting Curing Issues
Caption: Troubleshooting workflow for inconsistent curing profiles.
Signaling Pathway of Impurity Effects on Curing
Caption: Pathway of impurity effects on curing kinetics.
References
Controlling exotherms during the curing of phthalonitrile resins
Welcome to the technical support center for phthalonitrile (PN) resins. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and development professionals in managing and controlling the exothermic reactions inherent in the curing process of these high-performance thermosets.
Frequently Asked Questions (FAQs)
Q1: What causes the strong exothermic reaction during the curing of phthalonitrile resins?
A1: The curing of phthalonitrile resins is a polymerization process that involves highly energetic, irreversible chemical reactions. The primary reaction is the cyclic addition of nitrile (-CN) groups to form extremely stable, highly aromatic, cross-linked networks, predominantly consisting of phthalocyanine and triazine ring structures.[1][2] The formation of these stable chemical bonds releases a significant amount of energy in the form of heat, resulting in a strong exothermic reaction.
Q2: Why is it critical to control the curing exotherm?
A2: Uncontrolled exothermic reactions can lead to a rapid and excessive temperature rise within the resin, far exceeding the applied cure temperature. This can cause several critical issues:
-
Thermal Degradation: The resin temperature can surpass its decomposition point, compromising the final material's thermal stability and mechanical properties.
-
Internal Stresses and Defects: A rapid, non-uniform temperature increase can create significant internal stresses, leading to cracking, warping, and the formation of voids within the cured part.[3]
-
Processing Challenges: For composite manufacturing, an uncontrolled exotherm can damage the mold, reduce the performance of reinforcing fibers, and lead to part rejection.
-
Poor Reproducibility: Inconsistent exotherms make it difficult to achieve reliable and repeatable manufacturing outcomes.
Q3: What are the primary factors that influence the intensity of the exotherm?
A3: The intensity and peak temperature of the exotherm are influenced by several factors:
-
Curing Agent/Catalyst: The type and concentration of the curing agent are critical. Amines, metal salts, ionic liquids, and phenolic compounds can lower the curing temperature and accelerate the reaction rate, which can intensify the exotherm if not properly managed.[3][4][5]
-
Heating Rate: In non-isothermal curing, a faster heating rate provides less time for the generated heat to dissipate, leading to a higher peak exotherm temperature.[6]
-
Part Thickness and Geometry: Thicker components have a lower surface-area-to-volume ratio, which impedes heat dissipation and can lead to a significant internal temperature rise.
-
Monomer Structure: The chemical structure of the phthalonitrile monomer itself, including its backbone, can affect the reaction kinetics and curing behavior.[7]
Q4: What is Differential Scanning Calorimetry (DSC) and how is it used to study curing exotherms?
A4: Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8][9] For phthalonitrile resins, it is used to characterize the curing reaction by providing key quantitative data, including:
-
Onset of Cure Temperature: The temperature at which the curing reaction begins.
-
Peak Exotherm Temperature: The temperature at which the curing reaction rate is at its maximum.[5]
-
Total Heat of Reaction (ΔH): The total amount of heat released during the curing process, which is proportional to the extent of the reaction.[6]
-
Degree of Cure (α): By analyzing the heat flow over time, the extent of the reaction can be determined.[10]
This information is essential for developing and optimizing cure cycles to control the exotherm.[11]
Troubleshooting Guide
Q1: My resin cured too quickly, turned dark, and cracked. What happened?
A1: This is a classic sign of an uncontrolled exothermic reaction, often called "thermal runaway." The rapid release of heat caused the internal temperature of the resin to rise far above the setpoint of your oven or press. This excessive heat likely caused thermal degradation of the polymer (indicated by the dark color) and generated massive internal stresses that led to cracking upon cooling. The large amount of material used likely contributed to the heat buildup.[12]
Solution:
-
Implement a Staged Cure Cycle: Instead of a single high-temperature hold, use a multi-step cycle. Start with a lower temperature hold (e.g., 200-220°C) to initiate the reaction more slowly, allowing some of the heat to dissipate.[5] Once the initial exotherm subsides, you can then ramp to higher temperatures for post-curing.
-
Reduce the Heating Rate: A slower temperature ramp (e.g., 1-2°C/min) during the initial heating phase will give the material more time to dissipate exothermic heat.
-
Modify the Curing Agent: Consider using a less reactive curing agent or a lower concentration of your current one. Some additives, like certain metal salts or ionic liquids, are highly effective at lower temperatures and can help mitigate aggressive exotherms.[4][5]
Q2: My DSC curve shows a very sharp and intense exothermic peak. How can I broaden this peak and reduce its maximum temperature for safer processing?
A2: A sharp, high-intensity peak in a DSC scan indicates a very fast reaction rate over a narrow temperature range, which is difficult to control in a real-world application. To make the process more manageable, you need to slow down and broaden the curing reaction.
Solution:
-
Blend with Other Resins: Introducing a co-monomer or blending the phthalonitrile with other thermosets like novolac or specific benzoxazines can alter the reaction kinetics and spread the heat release over a wider temperature range.[13][14]
-
Incorporate Fillers: Adding thermally conductive but chemically inert fillers (e.g., boron nitride) can help dissipate heat from the reacting mass, acting as a heat sink. Some fillers, like alumina, may also have a catalytic effect that modifies the polymerization process.[15]
-
Optimize Curing Agent: Experiment with mixed curing agent systems. For example, combinations of metal salts and amines have been shown to lower the overall curing temperature profile, making the reaction more controllable.[4]
Q3: The viscosity of my resin drops and then increases extremely rapidly, leaving a very short processing window before gelation. How can I extend this window?
A3: A narrow processing window is often linked to a rapid onset of polymerization shortly after the resin melts. Rheological studies are crucial for characterizing this behavior.[5] The goal is to create a wider time and temperature gap between melting (low viscosity) and the onset of the exothermic cure (rapid viscosity increase).
Solution:
-
Use a Self-Curing Monomer: Some phthalonitrile monomers are designed with internal catalytic groups (e.g., amino or benzoxazine moieties) that initiate a more controlled polymerization upon melting, providing a more predictable viscosity profile.[1][7]
-
Control the Initial Temperature: Ensure your processing temperature is high enough to achieve a low, workable viscosity but below the rapid onset temperature of the cure. Rheometric studies can pinpoint this optimal temperature window.[5]
-
Select a Latent Curing Agent: Use a curing agent that only becomes active at a specific, higher temperature. This allows you to process the resin at a lower temperature where it remains liquid for an extended period before heating to the activation temperature to initiate the cure.
Quantitative Data on Curing Parameters
The following table summarizes key quantitative data from various studies on phthalonitrile resin curing, illustrating the effect of different additives and conditions.
| Resin System | Curing Agent / Additive | Key Thermal Event | Temperature (°C) | Activation Energy (Eα) (kJ/mol) | Reference |
| Bisphenol A-type Phthalonitrile (BAPH) | 4,4'-diaminodiphenyl sulfone (DDS) | Sharp Exotherm Peak | 264 | Not Specified | [16] |
| Biphenyl Phthalonitrile (BPh) | 5.00 wt% QCB¹ | First Exotherm Peak | 262 | Not Specified | [3] |
| Biphenyl Phthalonitrile (BPh) | 5.00 wt% QCB¹ | Second Exotherm Peak | 322 | Not Specified | [3] |
| Bisphenol-based Phthalonitrile (BP-Ph) | CuCl / DDS | Curing End Temperature | 225.4 | Not Specified | [4] |
| Bisphenol-based Phthalonitrile (BP-Ph) | ZnCl₂ / DDS | Curing End Temperature | 287.1 | Not Specified | [4] |
| Epoxy (E51) / DDS | None | (Baseline) | Not Specified | 87.0 | [16] |
| Epoxy (E51) / DDS | BAPH Phthalonitrile | (Blended System) | Not Specified | 68.6 | [16] |
¹QCB: 1,7-bis(hydroxymethyl)-m-carborane
Experimental Protocols
Protocol 1: Analysis of Curing Kinetics via Differential Scanning calorimetry (DSC)
This protocol outlines the methodology for conducting a non-isothermal DSC experiment to determine the curing profile of a phthalonitrile resin system.
1. Objective: To determine the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH) for a given phthalonitrile resin and curing agent mixture.
2. Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., METTLER DSC 822 or similar).[6]
-
Aluminum DSC pans and lids.
-
Crimping press for sealing pans.
-
Microbalance (accurate to ±0.01 mg).
-
Phthalonitrile monomer and curing agent.
-
Nitrogen gas supply for inert atmosphere.[6]
3. Sample Preparation:
-
Accurately weigh 5-10 mg of the premixed phthalonitrile resin/curing agent powder into an aluminum DSC pan.[9]
-
Record the exact mass.
-
Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal to prevent any loss of mass during heating.
-
Prepare an identical, empty, sealed aluminum pan to be used as the reference.[9]
4. DSC Instrument Setup & Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.[6]
-
Set up the thermal program in the instrument software. A typical non-isothermal scan involves:
-
Equilibration: Hold at a starting temperature well below the melting point (e.g., 40°C) for 2-5 minutes.
-
Heating Ramp: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a final temperature well above the completion of the exothermic peak (e.g., 380-400°C).[5] Running multiple heating rates is necessary for kinetic analysis.[6]
-
Cooling: Cool the sample back to the starting temperature.
-
5. Data Analysis:
-
Using the DSC analysis software, plot the heat flow (W/g) versus temperature (°C).
-
Baseline Integration: Define a baseline from the start of the exothermic event to its end.
-
Determine Key Values:
-
Onset Temperature (T_onset): Calculated by the software as the intersection of the baseline and the tangent of the steepest slope of the exothermic peak.
-
Peak Temperature (T_p): The temperature at the maximum point of the exothermic peak.[5]
-
Total Heat of Reaction (ΔH): The integrated area under the exothermic peak, which represents the total enthalpy of the cure reaction.
-
Visualizations
Logical Relationships in Exotherm Control
Caption: Factors influencing and strategies for controlling curing exotherms.
Experimental Workflow for DSC Analysis
Caption: Workflow for analyzing resin cure kinetics using DSC.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. torontech.com [torontech.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Control and reduction of peak temperature in self-curing resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of 3-(4-Chlorophenoxy)phthalonitrile and other phthalonitrile monomers
For Researchers, Scientists, and Drug Development Professionals
Phthalonitrile resins represent a premier class of high-performance thermosetting polymers, renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and robust mechanical properties, even at elevated temperatures.[1] These characteristics make them ideal candidates for applications in aerospace, electronics, and advanced composite materials.[2][3] The performance of the final cured polymer is intrinsically linked to the chemical structure of the initial phthalonitrile monomer.
This guide provides a comparative analysis of several key phthalonitrile monomers, with a focus on 3-(4-Chlorophenoxy)phthalonitrile and its analogues. While specific experimental data for this compound is limited in publicly available literature, its performance can be contextualized by examining structurally similar and widely studied aromatic ether-linked phthalonitrile monomers. This comparison will focus on monomers with varying backbone structures to illustrate the structure-property relationships that govern processability and ultimate performance.
Monomer Synthesis and Curing Chemistry
Phthalonitrile monomers are typically synthesized via a nucleophilic aromatic substitution reaction. For aromatic ether-linked monomers like this compound, this involves reacting a nitrophthalonitrile (e.g., 3- or 4-nitrophthalonitrile) with a corresponding phenol in the presence of a base like potassium carbonate in a polar aprotic solvent.
The polymerization (curing) of phthalonitrile monomers is a complex thermal process that results in a highly cross-linked, heterocyclic network. This process can be accelerated by the addition of curing agents, such as aromatic amines, or through the incorporation of self-catalyzing moieties like amine groups directly onto the monomer.[2][4] The curing reaction proceeds through the formation of intermediate isoindoline structures, followed by the creation of highly stable triazine rings and phthalocyanine macrocycles, which are responsible for the material's exceptional stability.[1][2][4]
Comparative Data of Phthalonitrile Monomers
The selection of a phthalonitrile monomer is a critical decision based on the desired balance between processability (e.g., melting point, processing window) and the final properties of the cured resin (e.g., thermal stability, mechanical strength). The following tables summarize key performance data for several well-characterized phthalonitrile monomers, providing a basis for comparison.
Table 1: Properties of Phthalonitrile Monomers
| Monomer Name | Chemical Structure | Melting Point (Tm) | Processing Window |
| 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | C₂₂H₁₀N₄O₂ | 185 °C[5] | Wide[6] |
| 4,4′-Bis(3,4-dicyanophenoxy)biphenyl (BPh) | C₂₈H₁₄N₄O₂ | ~234 °C | Narrower than blends[7] |
| 2,2-Bis[4-(3,4-dicyanophenoxy)phenyl]propane (BPA-PN) | C₃₁H₂₀N₄O₂ | >200 °C[2] | Varies with purity |
| Naphthalene-based Phthalonitrile (PDOP) | C₃₂H₁₆N₄O₃ | 89 °C[8] | 146 °C[6][8] |
| Pyridine-based Phthalonitrile (DPTP) | C₃₃H₁₇N₅O₂S₂ | 61 °C[9] | ~170 °C[9] |
Processing Window is defined as the temperature range between the melting point and the onset of polymerization.
Table 2: Thermal Properties of Cured Phthalonitrile Resins
| Monomer Base | Curing Agent/Method | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield (@ 800°C, N₂) |
| m-BDB | 10% APPN | >400 °C[6] | 524 °C (in N₂)[6] | >70%[2] |
| BPh | Carborane | >500 °C[3] | 538 °C (in N₂)[3] | ~60%[3] |
| BPA-PN | Self-cured (at 280°C) | - | 430 °C[2] | 61.4%[2] |
| Pyridine-based (DPTP) | Naphthalene-diamine | >350 °C[9] | 460 °C (in N₂)[9] | 60.4%[9] |
| Tyrosine-based (TPN) | Self-cured | High | High | - |
Table 3: Mechanical Properties of Cured Phthalonitrile Resins
| Monomer Base | Curing Agent/Method | Storage Modulus (at 50°C) | Storage Modulus (at 400°C) |
| m-BDB | 10% APPN | - | 1.37 GPa[6] |
| BPh | Carborane | High, stable to 500°C[3] | - |
| Pyridine-based (DPTP) | Naphthalene-diamine | 3.32 GPa[9] | - |
| Naphthalene-based (PDOP) | APPH | 3.31 GPa (at 25°C) | - |
Key Experimental Protocols
Accurate comparison of material properties relies on standardized testing methodologies. Below are detailed protocols for the synthesis, curing, and characterization of phthalonitrile resins.
Protocol 1: Synthesis of Aromatic Ether-Linked Phthalonitrile Monomers
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction to produce monomers like this compound.
-
Reagents & Setup: Charge a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet with 4-nitrophthalonitrile (1 eq.), the desired phenol (e.g., 4-chlorophenol, 1 eq.), anhydrous potassium carbonate (1.5 eq.), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Purge the system with nitrogen. Heat the reaction mixture to a specified temperature (e.g., 80-160°C) and stir for several hours. Toluene is often added to azeotropically remove water formed during the reaction.[10]
-
Workup: After cooling, pour the reaction mixture into an acidic aqueous solution to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield the purified phthalonitrile monomer.
-
Characterization: Confirm the structure of the monomer using Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Protocol 2: Curing of Phthalonitrile Resin
This protocol outlines a typical thermal curing schedule for a phthalonitrile monomer with an aromatic diamine curing agent.
-
Formulation: Thoroughly mix the phthalonitrile monomer powder with a specified weight percentage (typically 1-5%) of an aromatic diamine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene, m-APB).
-
Degassing: Heat the mixture above the monomer's melting point in a vacuum oven until bubbles are no longer observed, ensuring the removal of entrapped air and volatile impurities.
-
Curing Cycle: Transfer the molten resin to a preheated mold. Cure the resin in an inert atmosphere (nitrogen or argon) oven using a multi-step temperature program. A typical cycle might be: 220°C for 8h, 250°C for 8h, and 270°C for 8h.[1]
-
Post-Curing: For optimal properties, a free-standing post-cure at higher temperatures is often required. A representative post-cure schedule is: 295°C for 8h, 320°C for 8h, 350°C for 8h, and 375°C for 8h.[1][4] The final temperature and duration are critical for completing the cross-linking reactions.
Protocol 3: Thermo-Mechanical Characterization
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the monomer's melting point (Tm) and analyze its curing behavior (onset temperature, peak exotherm).
-
Procedure: Heat a small sample (5-10 mg) of the monomer or uncured resin in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal and thermo-oxidative stability of the cured polymer.
-
Procedure: Heat a cured sample (10-15 mg) from room temperature to 1000°C at a heating rate of 10 °C/min under both nitrogen and air atmospheres.[3] Key data points are the temperature at 5% weight loss (Td5) and the percentage of material remaining (char yield) at high temperatures.
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties of the cured polymer, including the storage modulus (a measure of stiffness) and the glass transition temperature (Tg).
-
Procedure: Use a rectangular bar specimen (e.g., 45mm x 10mm x 2.5mm) in a three-point bending clamp.[4] Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to >450°C at a set rate (e.g., 5 °C/min).[1] The Tg is often identified as the peak of the tan δ curve.
-
Visualized Workflows and Pathways
To clarify the relationships between synthesis, curing, and analysis, the following diagrams are provided.
Caption: General workflow for the synthesis of an aromatic ether-linked phthalonitrile monomer.
Caption: Simplified reaction pathway for the curing of phthalonitrile resins.
Caption: Standard experimental workflow for resin curing and thermo-mechanical characterization.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(3,4-dicyanophenoxy)benzene Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
A Comparative Guide to the Thermal Performance of Phthalonitrile Resins: 3-(4-Chlorophenoxy)phthalonitrile vs. Bisphenol A-based Phthalonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal performance of two phthalonitrile resin systems: 3-(4-Chlorophenoxy)phthalonitrile and bisphenol A (BPA)-based phthalonitriles. Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and as matrices for advanced composites. This document summarizes available experimental data to aid in material selection and development.
Data Presentation: Thermal Properties
| Thermal Property | Bisphenol A-based Phthalonitrile | This compound | Test Method |
| Glass Transition Temp. (Tg) | 284.8 °C | Data Not Available | DMA |
| 5% Weight Loss Temp. (Td5%) | 439.6 °C (in N2) | Data Not Available | TGA |
| Char Yield at 800 °C | 62.1% (in N2) | Data Not Available | TGA |
Note: The thermal properties of phthalonitrile resins can vary depending on the specific curing agent, cure cycle, and any additives used.
Insights into Thermal Stability
Bisphenol A-based phthalonitrile resins exhibit excellent thermal stability, with a high glass transition temperature and significant char yield at elevated temperatures.[1] The thermal decomposition of these resins typically occurs in multiple stages, as observed in studies on bisphenol A-based phthalonitrile foam.
While specific experimental data for cured this compound resin is limited, information from suppliers suggests that the monomer begins to decompose above 200°C, with primary decomposition occurring in the range of 300-450°C. This suggests that the cured resin may also possess high thermal stability, a characteristic feature of the phthalonitrile polymer family. The presence of the chloro- and phenoxy- groups may influence the decomposition pathways and ultimate thermal performance. Further research is required to fully characterize its thermal properties and enable a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of phthalonitrile resins are provided below. These protocols can be adapted for the comparative thermal analysis of this compound and bisphenol A-based phthalonitriles.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the cured phthalonitrile resin, including the 5% weight loss temperature (Td5%) and char yield.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample (typically 5-10 mg) of the cured phthalonitrile polymer is placed in an alumina crucible.
-
The sample is heated from ambient temperature to 800°C or 1000°C at a constant heating rate, commonly 10 °C/min.
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal stability without oxidative effects. An air or oxygen atmosphere can be used to evaluate thermo-oxidative stability.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.
-
The char yield is calculated as the percentage of the initial sample weight remaining at a specified high temperature (e.g., 800°C).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and to study the curing behavior of the phthalonitrile monomers.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small amount of the uncured or cured polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate, typically 10 °C/min, over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The Tg is identified as a step change in the heat flow curve. For curing studies, exothermic peaks indicate the polymerization reaction.
Visualizations
Experimental Workflow for Thermal Performance Comparison
The following diagram illustrates a logical workflow for the comparative thermal analysis of the two phthalonitrile resins.
References
Mechanical properties of composites from 3-(4-Chlorophenoxy)phthalonitrile versus epoxy resins
For researchers, scientists, and professionals in materials development, the selection of a polymer matrix for high-performance composites is a critical decision. This guide provides a comparative analysis of the mechanical properties of composites derived from phthalonitrile resins versus traditional epoxy resins, supported by representative experimental data and standardized testing protocols.
Comparative Mechanical Properties
The selection of a resin system for a composite material is heavily dependent on the desired mechanical performance. The following table summarizes typical mechanical properties for carbon and glass fiber reinforced phthalonitrile and epoxy composites. It is important to note that these values can vary significantly based on the specific resin formulation, fiber type, fiber volume fraction, and manufacturing process.
| Mechanical Property | Phthalonitrile Composites | Epoxy Composites | Test Standard |
| Tensile Strength | ASTM D3039 | ||
| Carbon Fiber Reinforced | 410 - 633 MPa | 600 - 867 MPa[3] | |
| Glass Fiber Reinforced | ~946 MPa[4] | 330 - 370 MPa | |
| Tensile Modulus | ASTM D3039 | ||
| Carbon Fiber Reinforced | Not widely reported | ~130 GPa | |
| Glass Fiber Reinforced | Not widely reported | ~25 GPa | |
| Flexural Strength | ASTM D790 | ||
| Carbon Fiber Reinforced | ~535 MPa[4] | 600 - 761 MPa[3] | |
| Glass Fiber Reinforced | 668 - 946 MPa[4] | 400 - 500 MPa | |
| Flexural Modulus | ASTM D790 | ||
| Carbon Fiber Reinforced | ~21.7 GPa[4] | ~120 GPa | |
| Glass Fiber Reinforced | Not widely reported | ~20 GPa | |
| Compressive Strength | ASTM D3410 | ||
| Carbon Fiber Reinforced | 72.2 - 633 MPa[5][6] | ~500 MPa | |
| Glass Fiber Reinforced | ~620 MPa[4] | ~300 MPa | |
| Interlaminar Shear Strength (ILSS) | ASTM D2344 | ||
| Carbon Fiber Reinforced | 42.9 MPa | 60 - 80 MPa | |
| Glass Fiber Reinforced | 84.6 - 86 MPa[4] | 40 - 60 MPa |
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized test methods developed by ASTM International. Adherence to these protocols ensures consistency and comparability of data across different materials and laboratories.
Tensile Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials. A rectangular specimen is gripped at both ends and subjected to a controlled tensile force until failure. Strain is typically measured using extensometers or strain gauges to determine the material's modulus of elasticity and ultimate strain.
Flexural Testing (ASTM D790)
Flexural properties are determined by placing a rectangular specimen on two supports and applying a load to the center (3-point bending). This test measures the material's ability to resist bending forces and is used to determine the flexural strength and modulus.
Compressive Testing (ASTM D3410)
This standard outlines the procedure for determining the in-plane compressive properties of polymer matrix composites. A specially prepared specimen is loaded in compression to determine its ultimate compressive strength and modulus.
Short-Beam Shear (SBS) Testing (ASTM D2344)
The interlaminar shear strength (ILSS) of a composite is a measure of the shear strength between layers of reinforcement. The SBS test involves a three-point bend test on a short, thick specimen to induce interlaminar shear failure.
Experimental Workflow for Mechanical Characterization
The following diagram illustrates a typical workflow for the mechanical characterization of a polymer matrix composite.
Caption: Workflow for Mechanical Property Comparison.
Logical Relationship of Composite Performance
The interplay between the constituent materials and the manufacturing process dictates the final mechanical performance of the composite.
Caption: Factors Influencing Composite Mechanical Performance.
References
- 1. Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-fiber reinforced polymer - Wikipedia [en.wikipedia.org]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Kinetic Model for 3-(4-Chlorophenoxy)phthalonitrile Curing: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the curing kinetics of thermosetting resins is paramount for optimizing material properties and processing parameters. This guide provides a comprehensive comparison of the kinetic model for 3-(4-Chlorophenoxy)phthalonitrile curing against alternative high-performance resins, supported by experimental data and detailed methodologies.
The curing of phthalonitrile resins, a class of high-performance thermosets, is a complex process involving the conversion of nitrile groups into a highly cross-linked, aromatic network. This network structure is responsible for the exceptional thermal and oxidative stability of these materials, making them suitable for demanding applications in aerospace, electronics, and composites. The curing reaction is often initiated by active hydrogen-containing compounds, such as aromatic amines or phenols, and proceeds through the formation of intermediate structures like isoindoline, ultimately leading to phthalocyanine and triazine rings.[1][2]
Kinetic Model and Experimental Validation
The curing kinetics of phthalonitrile resins are frequently studied using Differential Scanning Calorimetry (DSC), a technique that measures the heat flow associated with the chemical reactions during the curing process.[3][4] Both isothermal and non-isothermal DSC methods are employed to determine key kinetic parameters.
A widely accepted model to describe the curing behavior of many phthalonitrile resins is the autocatalytic model.[3][4] This model assumes that the reaction rate is not only dependent on the concentration of the reactants but is also catalyzed by the products formed during the reaction. The Šesták-Berggren (SB) model is a common autocatalytic model used to derive kinetic equations for these systems.[5]
Key Kinetic Parameters:
-
Activation Energy (Ea): The minimum energy required to initiate the curing reaction.
-
Reaction Order (n, m): Exponents that describe the dependence of the reaction rate on the concentration of reactants and autocatalytic species.
-
Pre-exponential Factor (A): A constant related to the frequency of collisions between reacting molecules.
Comparative Analysis of Curing Kinetics
| Resin System | Curing Agent/Modifier | Activation Energy (Ea) (kJ/mol) | Reaction Model | Key Features |
| Phthalonitrile-Benzoxazine | - | 90.6 - 102.2 | Autocatalytic | Lower curing temperature compared to neat phthalonitriles.[3] |
| Phenol-containing Phthalonitrile | Novolac | Varies with novolac content | - | Lowered initial curing temperature and gelation time.[6] |
| Allyl Phenolic-Phthalonitrile | - | - | Šesták-Berggren (Autocatalytic) | Broader processing windows and lower viscosity.[5] |
| Branched Phthalonitrile | 4,4′-diaminodiphenyl sulfone (DDS) | - | Autocatalytic | Curing is both chemistry and diffusion controlled.[7] |
Experimental Protocols
Non-Isothermal Differential Scanning Calorimetry (DSC)
A standard method to determine the curing kinetics involves non-isothermal DSC experiments.
-
Sample Preparation: A small amount of the uncured resin (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Heating Program: The sample is heated at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing exotherm.
-
Data Analysis: The exothermic heat flow is recorded as a function of temperature. The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure (α) at any given temperature is calculated as the partial heat of reaction up to that temperature divided by the total heat of reaction.
-
Kinetic Modeling: Isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) or model-fitting methods (e.g., Šesták-Berggren) are then applied to the data to determine the activation energy, reaction order, and pre-exponential factor.[3][8]
Curing Reaction Pathway and Validation Workflow
The curing of phthalonitrile resins with an aromatic amine curing agent typically proceeds through a nucleophilic addition mechanism. The amine attacks the electron-deficient carbon of the nitrile group, initiating a series of reactions that lead to the formation of a cross-linked network.
Caption: Proposed curing mechanism for phthalonitrile resins with an aromatic amine.
The validation of a kinetic model for a specific resin like this compound follows a structured workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novolac/Phenol-Containing Phthalonitrile Blends: Curing Characteristics and Composite Mechanical Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative analysis of curing agents for 3-(4-Chlorophenoxy)phthalonitrile
A guide for researchers on the performance and characteristics of various curing systems for high-temperature phthalonitrile polymers.
Introduction: Phthalonitrile (PN) resins represent a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures. These characteristics make them ideal candidates for applications in the aerospace, defense, and electronics industries. The polymerization or "curing" of phthalonitrile monomers is a critical step that dictates the final properties of the thermoset. This process is typically sluggish and requires high temperatures, necessitating the use of a curing agent to facilitate the reaction at lower temperatures and within a practical timeframe.
While extensive research exists on various phthalonitrile systems, this guide focuses on comparing the performance of different classes of curing agents. Due to the limited availability of specific comparative data for 3-(4-Chlorophenoxy)phthalonitrile, this analysis will use the well-studied and structurally related monomer, 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) , as a representative model. The principles and performance trends of the curing agents discussed are broadly applicable to other aromatic ether-linked phthalonitrile monomers.
This guide will compare several key classes of curing agents: aromatic amines, self-catalytic aminophenoxy-phthalonitriles, and ionic liquids. The comparison is based on their processing characteristics and the thermal and mechanical properties of the resulting cured polymers, supported by experimental data from peer-reviewed studies.
Performance Comparison of Curing Agents
The choice of curing agent significantly impacts the processing window of the phthalonitrile resin and the ultimate performance of the cured polymer. The following tables summarize key quantitative data for m-BDB resin cured with different agents.
Table 1: Curing Process and Thermal Properties
| Curing Agent Type | Specific Agent | Curing Temperature (°C) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield @ 800°C (N2) |
| Aromatic Amine | 1,3-bis(4-aminophenoxy)benzene (APB) | 280 - 350 | >337 | ~510 | >70% |
| Self-Catalytic | 4-(4-aminophenoxy)phthalonitrile (4-NH2-CN) | 250 - 350 | 380 | 520 | >75% |
| Ionic Liquid | [EPy]BF4 (1-Ethyl-pyridinium tetrafluoroborate) | 220 - 380 | >400 | >500 | Not Reported |
| Mixed Agent | ZnCl2 / DDS | 220 - 287 | >370 | 523.1 | Not Reported |
Note: Data is compiled from multiple sources and represents typical values. Curing cycles and final properties can vary based on specific processing conditions and formulations.
Table 2: Dynamic Mechanical Analysis (DMA) Data
| Curing Agent Type | Specific Agent | Storage Modulus @ 50°C (GPa) |
| Aromatic Amine | 1,3-bis(4-aminophenoxy)benzene (APB) | ~4.02 |
| Self-Catalytic | 4-(4-aminophenoxy)phthalonitrile (4-NH2-CN) | ~3.31 |
| Ionic Liquid | [EPy]BF4 | High, specific value varies with cure |
Key Insights from the Comparison
-
Aromatic Amines like APB are traditional curing agents that yield polymers with high thermal stability and good mechanical properties.[1] However, they often require relatively high curing temperatures.[1]
-
Self-Catalytic Aminophenoxy-phthalonitriles , such as 4-NH2-CN, act as both a comonomer and a catalyst. The presence of the amino group initiates polymerization at lower temperatures compared to uncatalyzed systems.[2] Resins cured with these agents exhibit excellent thermal stability and high glass transition temperatures.[1][2] Studies have shown that the position of the amino group (ortho-, meta-, or para-) can influence the processability and final properties, with the para-substituted version (4-NH2-CN) often showing superior performance.[2]
-
Ionic Liquids (ILs) are a newer class of curing agents that can significantly lower the curing temperature and broaden the processing window.[3] They can also impart unique properties to the final polymer, such as modified dielectric performance and oxidative stability.[3][4] The structure of the IL's cation and anion plays a crucial role in the curing behavior.[3]
-
Mixed Curing Agents , such as a combination of a metal salt (ZnCl2) and an aromatic diamine (DDS), can offer a synergistic effect, reducing the curing temperature while achieving high thermal stability.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the curing and characterization of phthalonitrile resins.
Protocol 1: Curing of m-BDB with a Self-Catalytic Agent (4-NH2-CN)
-
Preparation: The m-BDB monomer is blended with a specific weight percentage (e.g., 5-10 wt%) of the 4-NH2-CN curing agent.
-
Milling: The components are thoroughly mixed using a ball mill to ensure a homogeneous powder.
-
Degassing: The powdered mixture is placed in a mold and heated in a vacuum oven to a temperature above its melting point (e.g., 150-200°C) to remove any entrapped air or volatiles.
-
Curing Cycle: The degassed resin is then subjected to a multi-step curing schedule in a nitrogen atmosphere or a press. A typical cycle might be:
-
250°C for 2 hours
-
280°C for 4 hours
-
320°C for 8 hours
-
Post-cure at 350°C for 4 hours.
-
-
Cooling: The cured polymer is allowed to cool slowly to room temperature to minimize internal stresses.
Protocol 2: Thermal and Mechanical Characterization
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior (exothermic cure peak) and determine the glass transition temperature (Tg) of the cured polymer. A sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal and thermo-oxidative stability of the cured polymer. The sample's mass loss is recorded as it is heated at a specific rate (e.g., 10°C/min) in either a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td5) is a key metric.
-
Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the cured polymer, including the storage modulus (a measure of stiffness) and the glass transition temperature (often taken from the peak of the tan δ curve). A rectangular bar-shaped sample is subjected to an oscillating force as the temperature is increased.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the curing and characterization process for phthalonitrile resins.
Caption: Experimental workflow for phthalonitrile resin curing and characterization.
Caption: Logical relationships between curing agent classes and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Dielectric Properties of 3-(4-Chlorophenoxy)phthalonitrile Resins and Other High-Frequency Materials
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of high-frequency electronics, the choice of substrate material is paramount to ensure optimal performance, signal integrity, and miniaturization. This guide provides a comprehensive comparison of the dielectric properties of 3-(4-Chlorophenoxy)phthalonitrile resins against other commonly used high-frequency materials, including epoxy resins, polyimides, and polytetrafluoroethylene (PTFE). The data presented is based on available literature for a closely related fluorinated phthalonitrile resin, which serves as a representative for the this compound class due to the limited direct data on the latter.
Introduction to High-Frequency Dielectric Materials
Materials used in high-frequency applications (typically above 1 GHz) must exhibit specific dielectric properties to minimize signal loss and distortion. The two primary parameters of interest are the dielectric constant (Dk or εr) and the dissipation factor (Df) or loss tangent (tan δ). A low dielectric constant allows for higher signal propagation speed and reduced crosstalk between adjacent conductors. A low dissipation factor indicates less energy loss from the electromagnetic field into the material as heat.
Comparative Analysis of Dielectric Properties
The following tables summarize the dielectric properties of a representative phthalonitrile resin alongside other high-frequency materials.
Table 1: Dielectric Constant (Dk) at Various Frequencies
| Material | 1 GHz | 10 GHz | >20 GHz |
| Phthalonitrile Resin (Fluorinated) | ~2.8[1][2] | ~2.4[3] | - |
| Epoxy Resin (Neat) | 3.2[4][5] | ~3.0 | ~2.8 |
| Polyimide | ~3.4 | 2.63 - 3.2[6][7] | 3.1 (at 30 GHz)[7] |
| PTFE | 2.1[8] | 2.1[9] | 2.1 (stable)[8] |
Table 2: Dissipation Factor (Df) at Various Frequencies
| Material | 1 GHz | 10 GHz | >20 GHz |
| Phthalonitrile Resin (Fluorinated) | ~0.007 (at 50 MHz)[1][2] | - | - |
| Epoxy Resin (Neat) | ~0.02 | ~0.025 | >0.025 |
| Polyimide | ~0.005 | 0.0023 - 0.007[6][10] | 0.006 (at 30 GHz)[7] |
| PTFE | 0.0002[9] | 0.0004[9] | 0.0004 (stable)[9] |
Key Observations and Performance Comparison
From the data presented, several key trends emerge:
-
Phthalonitrile resins exhibit a low dielectric constant, making them competitive with other high-performance polymers. While specific high-frequency loss data for the target resin is scarce, related phthalonitrile systems show low loss characteristics. Their excellent thermal stability is another significant advantage in high-power applications.
-
Epoxy resins , while widely used and cost-effective, generally have higher dielectric constants and dissipation factors compared to the other materials in this guide, limiting their use in very high-frequency applications.
-
Polyimides offer a good balance of electrical, thermal, and mechanical properties. Certain formulations, particularly those incorporating fluorine, can achieve very low dielectric constants and loss tangents, making them suitable for high-frequency use.[6]
-
PTFE stands out for its exceptionally low and stable dielectric constant and dissipation factor across a wide frequency range, establishing it as a benchmark material for high-frequency applications where performance is critical.[8][9]
Experimental Protocols
The determination of dielectric properties at high frequencies is a critical and specialized process. The following outlines a typical experimental methodology based on established standards.
Measurement of Dielectric Constant and Loss Tangent (ASTM D150)
A widely accepted standard for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials is the ASTM D150 test method.
Apparatus:
-
High-Frequency Impedance Analyzer or Vector Network Analyzer: Capable of measurements in the desired frequency range (e.g., up to 40 GHz).
-
Dielectric Test Fixture: A specialized fixture, such as a split-post dielectric resonator or a parallel plate capacitor, designed to hold the material under test and interface with the analyzer.
-
Sample Preparation Equipment: Tools for preparing flat, parallel-sided specimens of the material with a known thickness.
Procedure:
-
Sample Preparation: A sample of the resin is cured into a flat, void-free disc or square of uniform thickness. The thickness is precisely measured using a micrometer.
-
Calibration: The measurement system, including the analyzer and test fixture, is calibrated using standard reference materials with known dielectric properties to eliminate systematic errors.
-
Measurement: The prepared sample is placed in the dielectric test fixture. The impedance analyzer or vector network analyzer is used to measure the capacitance and conductance (or S-parameters) of the sample at various frequencies.
-
Calculation: The dielectric constant (Dk) is calculated from the measured capacitance, the sample's dimensions (area and thickness), and the permittivity of free space. The dissipation factor (Df) is calculated from the measured conductance and capacitance. For resonator methods, Dk and Df are determined from the shift in resonant frequency and the change in the Q-factor of the resonator with and without the sample.
Logical Relationship of Material Properties for High-Frequency Applications
Caption: Selection criteria for high-frequency materials.
Signaling Pathway for Material Dielectric Response
References
- 1. A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Rational Design of Fluorinated Phthalonitrile/Hollow Glass Microsphere Composite with Low Dielectric Constant and Excellent Heat Resistance for Microelectronic Packaging [mdpi.com]
- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pcbtok.com [pcbtok.com]
- 9. The Insane Electrical Properties of PTFE and How to Interpret Them | Poly Fluoro Ltd [polyfluoroltd.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Aging of 3-(4-Chlorophenoxy)phthalonitrile Based Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term aging performance of 3-(4-Chlorophenoxy)phthalonitrile (CPPN) based composites against other high-performance polymer composites, namely bismaleimides (BMI) and cyanate esters. The information presented is collated from various scientific studies and standardized testing methodologies to aid in material selection for applications demanding long-term stability under harsh environmental conditions.
Executive Summary
High-performance polymer composites are critical materials in aerospace, electronics, and other advanced industries where durability under extreme temperatures and humidity is paramount. This guide focuses on the long-term aging characteristics of three key thermosetting polymer matrix composites:
-
This compound (CPPN) based composites: Known for their exceptional thermal and oxidative stability.
-
Bismaleimide (BMI) composites: Valued for their high-temperature performance and good mechanical properties.
-
Cyanate Ester composites: Recognized for their low moisture absorption, and excellent dielectric properties.
The following sections will delve into the quantitative performance data, detailed experimental protocols used for their evaluation, and visual representations of the testing workflows.
Data Presentation: Comparative Performance Under Long-Term Aging
The following tables summarize the retention of key mechanical properties of CPPN, BMI, and cyanate ester composites after exposure to thermal and hydrothermal aging conditions. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to variations in specific material formulations, fiber types, and aging parameters.
Table 1: Thermal Aging Effects on Mechanical Properties of High-Performance Composites
| Composite System | Aging Condition | Initial Flexural Strength (MPa) | Flexural Strength Retention (%) | Initial ILSS (MPa) | ILSS Retention (%) | Reference |
| Phthalonitrile-based | 280°C for 200h in air | ~100 | ~77% | - | - | [1] |
| 300°C for 200h in air | ~100 | ~40% | - | >90% | [1] | |
| 350°C for 50h in air | - | >60% | - | - | [2] | |
| Bismaleimide (BMI)-based | 150°C for 1000h in air | - | Lower at 150°C | - | Lower at 150°C | [3] |
| 210°C, 230°C, 250°C for up to 2000h in air | - | Deteriorated by a factor of 2 | - | Deteriorated by a factor of 2 | [4] | |
| Cyanate Ester-based | 230°C for 30 days in air | - | - | - | Significant decrease | [5] |
Table 2: Hydrothermal Aging Effects on Mechanical Properties of High-Performance Composites
| Composite System | Aging Condition | Initial Flexural Strength (MPa) | Flexural Strength Retention (%) | Reference |
| Cyanate Ester-based | 40°C water immersion for 61 days | - | ~74% | [6] |
| 60°C water immersion for 61 days | - | ~68% | [6] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The key experimental protocols are detailed below.
Material Preparation and Curing
Composite laminates are typically fabricated using prepreg techniques, followed by a curing cycle in an autoclave or a hot press. The specific curing profile (temperature, pressure, and time) is critical to achieving the desired initial properties and is highly dependent on the specific resin system. For instance, phthalonitrile resins often require a multi-step post-curing process at elevated temperatures to achieve optimal cross-linking and thermal stability.
Accelerated Aging Protocols
a) Thermal-Oxidative Aging:
-
Apparatus: Air-circulating oven with precise temperature control.
-
Procedure:
-
Test specimens are machined to the dimensions specified in the relevant ASTM standard for the intended mechanical test.
-
The initial mass of the specimens is recorded.
-
Specimens are placed in the pre-heated air-circulating oven at the desired aging temperature (e.g., 150°C, 250°C, 300°C).
-
Specimens are removed at predetermined time intervals (e.g., 100h, 500h, 1000h).
-
After cooling to room temperature in a desiccator, the mass loss is determined.
-
Mechanical and other characterization tests are then performed on the aged specimens.
-
b) Hydrothermal Aging:
-
Apparatus: A temperature-controlled water bath.
-
Procedure:
-
Specimens are dried in an oven to a constant weight to establish a baseline.
-
The initial dry mass is recorded.
-
Specimens are fully immersed in a water bath maintained at a constant temperature (e.g., 40°C, 60°C, 80°C).
-
At regular intervals, specimens are removed, wiped dry of surface moisture, and weighed to determine moisture absorption, according to ASTM D5229/D5229M.[7][8][9][10][11]
-
The aging process continues until the specimens reach moisture saturation (i.e., no significant change in weight).
-
Mechanical tests are then performed on the saturated specimens.
-
Mechanical Property Evaluation
The following ASTM standards are commonly employed to evaluate the mechanical properties of the composites before and after aging:
-
Flexural Strength and Modulus: ASTM D790 is used to determine the flexural properties of plastics and composites.[3]
-
Interlaminar Shear Strength (ILSS): ASTM D2344 is the standard test method for short-beam strength of polymer matrix composite materials.
-
Tensile Properties: ASTM D3039/D3039M is used to determine the in-plane tensile properties of polymer matrix composites.[12][13][14][15][16]
-
Compressive Properties: ASTM D3410/D3410M is the standard for determining the in-plane compressive properties of polymer matrix composites.[17][18][19][20][21]
Analytical Characterization
To understand the degradation mechanisms, various analytical techniques are often employed:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperatures of the composites.
-
Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg) and viscoelastic properties of the material.
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify chemical changes in the polymer matrix as a result of aging.
-
Scanning Electron Microscopy (SEM): To observe the fracture surfaces and identify failure modes, such as fiber-matrix debonding and micro-cracking.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the long-term aging studies described in this guide.
Caption: Workflow for Thermal-Oxidative Aging Studies.
Caption: Workflow for Hydrothermal Aging Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. matestlabs.com [matestlabs.com]
- 12. store.astm.org [store.astm.org]
- 13. file.yizimg.com [file.yizimg.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. zwickroell.com [zwickroell.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
- 20. scribd.com [scribd.com]
- 21. file.yizimg.com [file.yizimg.com]
A Comparative Guide to the Flame Retardancy of Halogenated and Non-Halogenated Phthalonitrile Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant properties of halogenated versus non-halogenated phthalonitrile resins. Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, making them suitable for demanding applications in aerospace, electronics, and marine industries. A critical aspect of their performance is their inherent flame retardancy, which can be further enhanced through the incorporation of flame-retardant additives. This guide will delve into the two primary approaches: the use of traditional halogenated compounds and the development of advanced non-halogenated systems.
Executive Summary
Non-halogenated phthalonitrile resins, particularly those incorporating phosphorus, nitrogen, and silicon, demonstrate exceptional flame retardancy, often outperforming the expected capabilities of their halogenated counterparts. While direct comparative studies with quantitative data for halogenated phthalonitrile resins are limited in publicly available literature, the data for non-halogenated systems points to a significantly higher performance ceiling, with Limiting Oxygen Index (LOI) values reported to exceed 80%. This, coupled with the environmental and health concerns associated with halogenated flame retardants, positions non-halogenated phthalonitrile resins as a superior choice for high-performance, safety-critical applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the flame retardancy of different phthalonitrile resin systems. It is important to note the scarcity of recent, direct comparative data for halogenated phthalonitrile resins in the reviewed literature.
| Performance Metric | Non-Halogenated Phthalonitrile Resins | Halogenated Phthalonitrile Resins |
| Limiting Oxygen Index (LOI) | >80% (Phosphorus/Silicon-containing)[1][2]48% (Pyridazine-containing)[3][4] | Data not available in the reviewed literature. |
| UL-94 Classification | V-0 is achievable with appropriate formulation. | Data not available in the reviewed literature. |
| Peak Heat Release Rate (PHRR) | 118 kW/m² (at 100 kW/m² irradiance for a carbon composite)[5] | Data not available in the reviewed literature. |
| Time to Ignition (Tig) | 75 s (at 100 kW/m² irradiance for a carbon composite)[5] | Data not available in the reviewed literature. |
| Smoke Density | Substantially lower than other high-performance polymers like polyimide and epoxy composites.[6] | Generally higher smoke and toxic gas generation compared to non-halogenated systems.[7] |
| Toxicity of Combustion Gases | Low concentration of toxic gases such as carbon monoxide.[6] | Release of corrosive and toxic hydrogen halides (e.g., HBr, HCl).[5] |
Flame Retardancy Mechanisms: A Tale of Two Chemistries
The fundamental difference in the flame retardancy of these two classes of resins lies in their mechanism of action during combustion.
Non-Halogenated Phthalonitrile Resins
Non-halogenated flame retardants, particularly those based on phosphorus, nitrogen, and silicon, primarily operate in the condensed phase . During combustion, they promote the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatiles and hindering the transfer of heat to the underlying polymer. Phosphorus-containing compounds, for instance, can form phosphoric acid upon heating, which acts as a dehydrating agent and promotes charring. The presence of nitrogen often has a synergistic effect with phosphorus, enhancing the integrity and stability of the char layer.
Halogenated Phthalonitrile Resins
Halogenated flame retardants, typically containing bromine or chlorine, function predominantly in the gas phase . When the polymer is heated, these compounds release halogen radicals. These radicals interrupt the exothermic chain reactions of combustion in the flame, effectively "poisoning" the fire. While highly effective at quenching flames, this mechanism inherently involves the release of halogenated compounds and toxic byproducts, such as hydrogen halides, into the atmosphere.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of flame retardant properties.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: Test specimens are typically prepared as rectangular bars with dimensions of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.
-
Test Procedure:
-
The specimen is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period (e.g., 3 minutes) or a specified extent of burning (e.g., 50 mm) is determined.
-
The LOI is expressed as the volume percentage of oxygen in that mixture. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test
The UL-94 standard is used to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for assessing the fire safety of materials used in electronic devices and enclosures.
-
Specimen Preparation: Rectangular bar specimens, typically 125 mm long and 13 mm wide, are used.
-
Test Procedure:
-
The specimen is held vertically with a clamp at the top.
-
A calibrated burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
As soon as the afterflame ceases, the flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.
-
A layer of dry absorbent cotton is placed below the specimen to observe if any flaming drips ignite it.
-
-
Classification:
-
V-0: Afterflame time for each individual specimen is no more than 10 seconds after each flame application; total afterflame time for any set of 5 specimens is not more than 50 seconds; no flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen is no more than 30 seconds after each flame application; total afterflame time for any set of 5 specimens is not more than 250 seconds; no flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen is no more than 30 seconds after each flame application; total afterflame time for any set of 5 specimens is not more than 250 seconds; flaming drips that ignite the cotton are allowed.
-
Cone Calorimetry (ISO 5660 / ASTM E1354)
The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire performance of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (Tig), mass loss rate, and smoke production.
-
Specimen Preparation: Flat specimens, typically 100 mm x 100 mm, are wrapped in aluminum foil, leaving the top surface exposed.
-
Test Procedure:
-
The specimen is placed horizontally on a load cell to continuously measure its mass.
-
A conical radiant heater exposes the specimen to a controlled level of heat flux (e.g., 35, 50, or 100 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.
-
The combustion products are collected by a hood and analyzed to determine the oxygen concentration, from which the heat release rate is calculated based on the oxygen consumption principle.
-
Smoke density is measured using a laser system in the exhaust duct.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available evidence strongly suggests that non-halogenated phthalonitrile resins offer a superior combination of high-performance flame retardancy and a more favorable environmental and health profile. The remarkably high Limiting Oxygen Index values reported for phosphorus- and nitrogen-containing systems indicate a level of fire resistance that is difficult to achieve with many other polymer systems. While a direct quantitative comparison with halogenated phthalonitrile resins is hampered by a lack of available data, the inherent mechanisms of action point to significant drawbacks for halogenated systems, namely the generation of smoke and toxic gases. For researchers and professionals in fields where fire safety and material performance are paramount, the development and application of non-halogenated phthalonitrile resins represent a more sustainable and high-performing path forward.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. fire.tc.faa.gov [fire.tc.faa.gov]
- 6. publications.iafss.org [publications.iafss.org]
- 7. Combustion Of Halogenated Polymers [publications.iafss.org]
Safety Operating Guide
Proper Disposal Procedures for 3-(4-Chlorophenoxy)phthalonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(4-Chlorophenoxy)phthalonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.
Core Safety and Disposal Information
The following table summarizes critical data for this compound, compiled from safety data sheets (SDS). This information is vital for safe handling and emergency preparedness.
| Parameter | Value/Instruction | Citation |
| Hazard Classification | Acute toxicity, Oral (Category 2) | [1] |
| Causes skin and eye irritation | [2][3] | |
| May cause respiratory irritation | [2][3] | |
| Harmful to aquatic life | [2] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
| Use respiratory protection, especially when dust formation is possible. | [1] | |
| Spill Containment | Sweep up and shovel spilled material. | [1] |
| Place in suitable, closed containers for disposal. | [1][3] | |
| Avoid creating dust. | [1][3] | |
| Prevent entry into drains and waterways. | [1][2] | |
| First Aid: Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. | [1][4] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. | [1] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
| Follow all local, regional, national, and international regulations. | [4] |
Procedural Guidance for Disposal
Disposal of this compound must be handled systematically to ensure safety and regulatory compliance. The following step-by-step protocol outlines the necessary procedures for laboratory personnel.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
- If there is a risk of dust formation, a respirator is required.[1]
- Prepare a designated area for waste accumulation, away from general laboratory traffic.
- Label a dedicated, sealable, and chemically compatible waste container for "this compound waste."
2. Handling and Waste Collection:
- Conduct all handling of the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
- Avoid any actions that could generate dust.[1][3]
- Place all materials contaminated with this compound, including disposable labware, weighing papers, and contaminated PPE, directly into the designated waste container.
3. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.[1]
- Wearing appropriate PPE, carefully sweep or shovel the spilled solid material.[1]
- Do not use water to clean up spills, as this can spread contamination.
- Place the collected material into the designated hazardous waste container.[1][3]
- Prevent the spilled material from entering drains or waterways.[1][2]
4. Storage and Disposal:
- Securely seal the waste container and store it in a locked, designated hazardous waste accumulation area.[1][2]
- The storage area should be cool, dry, and well-ventilated.[5]
- Arrange for pickup and disposal by a licensed and approved hazardous waste disposal company.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
